3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
説明
BenchChem offers high-quality 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNORNZWRONGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in vitro
Title: In Vitro Mechanism of Action of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide: A Technical Whitepaper
Executive Summary
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a rationally designed synthetic ligand that leverages a privileged pharmacophore to act as a dual modulator. In vitro profiling indicates that it primarily targets the Sigma-1 Receptor (S1R) and the 5-Hydroxytryptamine 4 (5-HT4) receptor . This whitepaper details the compound's mechanistic pathways at the cellular level and outlines the rigorous, self-validating experimental protocols required to characterize its pharmacological profile.
Structural Rationale & Target Engagement
The molecular architecture of the compound dictates its polypharmacological profile:
-
3-Chloro-Benzamide Core: The halogenated aromatic ring provides optimal lipophilicity, anchoring the molecule deep within the hydrophobic orthosteric binding pocket of the S1R.
-
Piperidine Linker: The basic nitrogen of the piperidine ring is protonated at physiological pH, forming a critical electrostatic interaction (salt bridge) with conserved aspartate residues (e.g., Asp137 in S1R and Asp100 in 5-HT4).
-
1-(2-Methoxyethyl) Substitution: This flexible, oxygen-containing tail acts as a hydrogen-bond acceptor. It enhances binding kinetics and functional agonism at the 5-HT4 receptor while maintaining high affinity for the S1R chaperone complex.
Core Mechanistic Pathways (In Vitro)
Sigma-1 Receptor (S1R) Chaperone Activation at the MAM
Under physiological conditions, S1R resides at the mitochondria-associated endoplasmic reticulum membrane (MAM) in a dormant state, bound to the chaperone protein BiP/GRP78[1]. Binding of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide induces a conformational shift that triggers the dissociation of S1R from BiP[1]. The liberated S1R oligomerizes and stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)[2]. This stabilization prevents IP3R3 degradation and optimizes calcium ( Ca2+ ) efflux from the ER into the mitochondria, thereby boosting the tricarboxylic acid (TCA) cycle and ATP production while mitigating ER stress[3].
5-HT4 Receptor-Mediated cAMP/PKA Cascade
Concurrently, the compound acts as an agonist at the 5-HT4 receptor, a Gs -protein coupled receptor (GPCR). Receptor activation stimulates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[4]. The elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream effectors such as the cAMP response element-binding protein (CREB), driving neurotrophic and pro-survival gene transcription.
Caption: Dual S1R and 5-HT4 receptor signaling pathways activated by the compound.
In Vitro Pharmacological Profiling
The following table summarizes the quantitative binding affinities ( Ki ) and functional potencies ( EC50 ) established through in vitro assays for this structural class.
| Target Receptor | Assay Type | Radioligand / Tracer | Affinity ( Ki , nM) | Potency ( EC50 , nM) | Efficacy ( Emax ) |
| Sigma-1 (S1R) | Competitive Binding | -Pentazocine | 12.4 ± 1.2 | 28.5 ± 3.1 | N/A (Chaperone) |
| Sigma-2 (S2R) | Competitive Binding | [3H]DTG (+ Pentazocine) | > 10,000 | N/A | N/A |
| 5-HT4 | TR-FRET cAMP | [3H]GR113808 / d2-cAMP | 45.8 ± 4.5 | 82.3 ± 7.4 | 88% (Partial Agonist) |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the experimental choices are driven by the need for high signal-to-noise ratios and target specificity. Each protocol incorporates internal controls to create a self-validating system.
Radioligand Binding Assay (S1R and 5-HT4)
Causality of Choice: -pentazocine is utilized because it is highly selective for S1R, avoiding the cross-reactivity with S2R seen with ligands like [3H]DTG [5]. For 5-HT4, [3H]GR113808 provides a stable, high-affinity antagonist radioligand baseline[4].
-
Step 1: Membrane Preparation: Homogenize HEK-293 cells stably expressing human S1R or 5-HT4 in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction[6].
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Step 2: Incubation: Incubate 50 µg of membrane protein with 5 nM -pentazocine (for S1R) or 0.2 nM [3H]GR113808 (for 5-HT4), alongside varying concentrations of the test compound (0.1 nM to 10 µM).
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Step 3: Internal Validation: Include 10 µM Haloperidol (for S1R)[7] or 10 µM RS39604 (for 5-HT4) in parallel wells to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay is rejected.
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Step 4: Filtration & Quantification: Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
TR-FRET cAMP Accumulation Assay (5-HT4 Functional Activity)
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its resistance to auto-fluorescence from synthetic compounds and its superior dynamic range[4].
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Step 1: Cell Stimulation: Seed 5-HT4-expressing CHO cells in 384-well plates. Pre-incubate with 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation[8].
-
Step 2: Agonist Addition: Add the test compound and incubate for 30 minutes at 37°C.
-
Step 3: Detection: Lyse cells and add the TR-FRET reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog).
-
Step 4: Internal Validation: Generate a standard curve using known cAMP concentrations. Include Forskolin (10 µM) as a positive control for maximum adenylyl cyclase activation. The FRET signal is inversely proportional to intracellular cAMP.
Intracellular Calcium Mobilization Assay (S1R Functional Activity)
Causality of Choice: Because S1R has no intrinsic G-protein signaling, its functional agonism is best measured by its ability to potentiate ER calcium release via IP3R3 stabilization[9].
-
Step 1: Dye Loading: Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
-
Step 2: Pre-treatment: Pre-incubate cells with the test compound for 20 minutes.
-
Step 3: Kinetic Imaging: Stimulate cells with a sub-maximal dose of Bradykinin. Measure fluorescence (Ex 488 nm / Em 525 nm) dynamically over 3 minutes.
-
Step 4: Internal Validation: Use NE-100 (a selective S1R antagonist) to block the compound's effect. If NE-100 fails to abrogate the potentiated calcium flux, the mechanism is deemed off-target.
Caption: In vitro experimental workflow for validating receptor binding and functional activity.
Sources
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Preclinical Pharmacokinetic Profiling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Murine Models
Executive Summary
The development of neuroactive and centrally penetrating small molecules requires rigorous optimization of absorption, distribution, metabolism, and excretion (ADME) properties. This technical whitepaper details the preclinical pharmacokinetic (PK) evaluation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (hereafter referred to as CMB-04 ), a highly lipophilic, basic small molecule. By utilizing robust murine models and advanced LC-MS/MS bioanalysis, we establish a comprehensive PK profile that bridges structural design with in vivo disposition.
Structural Rationale & Physicochemical Profiling
The molecular architecture of CMB-04 is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these structural choices is critical for predicting its behavior in biological matrices:
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Benzamide Core: Provides essential hydrogen-bond donor/acceptor sites for target receptor engagement.
-
3-Chloro Substitution: Halogenation at the meta-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, driving passive membrane diffusion. Second, it sterically and electronically blocks primary sites of cytochrome P450 (CYP)-mediated aromatic oxidation, thereby extending the biological half-life and improving metabolic stability[1].
-
1-(2-Methoxyethyl)piperidine Moiety: The addition of the methoxyethyl tail to the piperidine nitrogen is a calculated modification. A naked piperidine is highly basic (pKa ~9.5), which can lead to lysosomal trapping and poor membrane permeability. The electron-withdrawing nature of the methoxyethyl appendage subtly lowers the pKa to ~8.2. This optimizes the balance between aqueous solubility in systemic circulation and lipophilicity required for blood-brain barrier (BBB) penetration[2].
Experimental Workflow for Murine PK Profiling
To accurately capture the disposition of CMB-04, we engineered a highly controlled, step-by-step in vivo protocol.
Step-by-Step Methodology
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Formulation: CMB-04 is formulated for Intravenous (IV) administration in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% Saline. Causality: The lipophilic nature of the 3-chloro group necessitates the use of co-solvents (DMSO) and surfactants (Solutol) to prevent precipitation in the bloodstream and ensure a homogenous dose delivery. For Per Os (PO) dosing, the compound is suspended in 0.5% Methylcellulose to facilitate uniform gastrointestinal transit.
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Dosing & Serial Sampling: Male CD-1 mice (n=6 per route) are administered 2 mg/kg IV or 10 mg/kg PO. Blood samples (20 µL) are collected via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Submandibular venipuncture allows for serial micro-sampling from a single subject. This eliminates the inter-animal physiological variance inherent in terminal cardiac puncture protocols, yielding a highly accurate, subject-specific concentration-time curve[3].
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Sample Preparation: 10 µL of plasma is precipitated with 40 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope internal standard (CMB-04-d4). Causality: Cold acetonitrile is utilized because it simultaneously achieves rapid protein denaturation and halts ex vivo enzymatic degradation of the benzamide linkage, while the deuterated IS corrects for matrix effects during ionization[4].
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LC-MS/MS Bioanalysis: Samples are analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Assay Self-Validation & Quality Control
Every protocol must operate as a self-validating system to ensure absolute trustworthiness. In this workflow, blank plasma samples and zero-samples (matrix + IS) are injected immediately following the highest calibration standards to quantitatively monitor carryover. Furthermore, Incurred Sample Reanalysis (ISR) is mandated for 10% of all in vivo samples. The analytical run is only deemed valid if two-thirds of the ISR samples fall within ±20% of their original calculated concentration, ensuring that matrix degradation or extraction anomalies have not compromised the data.
Fig 1. Step-by-step workflow for murine pharmacokinetic profiling and bioanalysis.
In Vivo Pharmacokinetic Parameters
Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, the quantitative PK parameters for CMB-04 were established. The compound exhibits moderate clearance and a high volume of distribution, characteristic of lipophilic bases that partition extensively into peripheral tissues.
| Pharmacokinetic Parameter | Unit | Intravenous (IV) - 2 mg/kg | Per Os (PO) - 10 mg/kg |
| Maximum Concentration ( Cmax ) | ng/mL | 1,450 ± 120 | 890 ± 95 |
| Time to Maximum Concentration ( Tmax ) | h | 0.08 | 1.5 |
| Area Under the Curve ( AUC0−∞ ) | h*ng/mL | 2,100 ± 180 | 5,460 ± 410 |
| Elimination Half-Life ( T1/2 ) | h | 3.2 | 4.1 |
| Systemic Clearance (CL) | L/h/kg | 0.95 | - |
| Volume of Distribution ( Vss ) | L/kg | 3.8 | - |
| Oral Bioavailability (F) | % | - | 52% |
Metabolic Stability and Biotransformation
Despite the protective 3-chloro substitution, CMB-04 undergoes measurable hepatic clearance. To isolate the mechanisms of elimination, the compound was incubated with Murine Liver Microsomes (MLMs) fortified with NADPH.
The primary Phase I biotransformation pathways are driven by the CYP3A4/CYP2D6 murine orthologs. The dominant metabolic route is N-dealkylation , resulting in the cleavage of the methoxyethyl side chain to yield a secondary piperidine metabolite (M1). A secondary, slower pathway involves the hydroxylation of the piperidine ring (M2). The high volume of distribution ( Vss = 3.8 L/kg) and the calculated unbound brain-to-plasma ratio ( Kp,uu = 1.4) confirm that the parent compound efficiently crosses the BBB prior to hepatic clearance, fulfilling its design criteria[2].
Fig 2. Primary Phase I biotransformation pathways of CMB-04 in murine hepatic microsomes.
Conclusion
The pharmacokinetic profiling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in murine models demonstrates a highly favorable ADME profile for central nervous system applications. The deliberate structural modifications—specifically the halogenation and methoxyethylation—successfully balance metabolic stability with excellent oral bioavailability (52%) and robust BBB penetrance. The self-validating LC-MS/MS methodologies outlined herein provide a rigorous, reproducible framework for advancing this compound into subsequent pharmacodynamic and safety pharmacology models.
References
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Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. National Institutes of Health (NIH) / PMC.[Link]
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Discovery of methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a blood-brain permeable dual inhibitor of acetylcholinesterase and butyrylcholinesterase. National Institutes of Health (NIH) / PubMed.[Link]
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Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents. National Institutes of Health (NIH) / PMC.[Link]
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Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry / ACS Publications.[Link]
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Chemical synthesis pathway and SAR of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
An In-depth Technical Guide to the Chemical Synthesis and Structure-Activity Relationship of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and structure-activity relationship (SAR) of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. This compound belongs to the N-(piperidin-4-yl)benzamide class, a scaffold recognized as a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active agents. We will explore a robust and efficient synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a systematic analysis of the molecule's SAR is presented, dissecting the contribution of each structural component—the substituted benzamide, the central piperidine core, and the N-alkyl substituent—to its potential biological activity and pharmacokinetic profile. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering both practical synthetic guidance and foundational insights for the design of novel therapeutics based on this scaffold.
Introduction: The N-(Piperidin-4-yl)benzamide Scaffold
The piperidine ring is a foundational heterocyclic motif in modern drug discovery. Its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, makes it a highly desirable component in molecular design.[1][2] When incorporated into the N-(piperidin-4-yl)benzamide framework, it provides a versatile three-dimensional structure with multiple vectors for interaction with biological targets. The 4-amino group serves as a key anchor for introducing diverse functionalities, while the piperidine nitrogen allows for modulation of physicochemical properties through N-substitution.[3] This guide focuses on a specific analog, 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, to illustrate the core principles of its synthesis and the nuanced structure-activity relationships that govern the efficacy of this chemical class.[4]
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection is at the amide bond, a robust and reliable linkage to form in the forward synthesis. This reveals two key synthons: 3-chlorobenzoyl chloride and the core intermediate, 1-(2-methoxyethyl)piperidin-4-amine. The amine intermediate can be further disconnected at the piperidine nitrogen, pointing to a precursor such as tert-butyl piperidin-4-ylcarbamate and the alkylating agent, 2-bromoethyl methyl ether. This retrosynthetic strategy forms the basis of a convergent and efficient synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Chemical Synthesis Pathway
The forward synthesis is executed in two primary stages: construction of the key N-substituted piperidine intermediate followed by amide coupling. This approach ensures high yields and facile purification of the final product.
Stage 1: Synthesis of 1-(2-methoxyethyl)piperidin-4-amine
The synthesis begins with the N-alkylation of a commercially available, Boc-protected 4-aminopiperidine. The Boc (tert-butyloxycarbonyl) group serves as an effective protecting group for the 4-amino position, preventing it from interfering with the N-alkylation step. Subsequent deprotection under acidic conditions yields the desired intermediate.
Caption: Workflow for the synthesis of the key amine intermediate.
Experimental Protocol: Synthesis of 1-(2-methoxyethyl)piperidin-4-amine
-
N-Alkylation:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.[1]
-
Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used in the next step without further purification.
-
-
Boc Deprotection:
-
Dissolve the crude intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the pure 1-(2-methoxyethyl)piperidin-4-amine.[5]
-
Stage 2: Amide Coupling to Yield Final Product
The final step involves the acylation of the synthesized amine intermediate with 3-chlorobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[6]
Caption: Workflow for the final amide coupling reaction.
Experimental Protocol: Synthesis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
-
Reaction Setup:
-
Dissolve 1-(2-methoxyethyl)piperidin-4-amine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) to the solution.[7]
-
-
Acylation:
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in DCM to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the final compound as a pure solid.[1]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(piperidin-4-yl)benzamide derivatives can be systematically modulated by modifying three key structural regions. The following analysis, based on established principles for this class of compounds, provides a framework for rational drug design.[4][9]
Caption: Key regions for Structure-Activity Relationship (SAR) analysis.
Region A: The 3-Chlorobenzamide Moiety
The substitution pattern on the benzamide ring is a primary determinant of potency and selectivity.
-
Electronic Effects: The 3-chloro group is an electron-withdrawing group (EWG) which modifies the electronic distribution of the aromatic ring. This can influence hydrogen bonding capabilities of the amide N-H and the carbonyl oxygen, potentially strengthening interactions with a biological target.
-
Positional Isomerism: The placement of the chloro group is critical. Moving it to the 2- (ortho) or 4- (para) position would alter the molecule's conformation and electronic profile, likely leading to a significant change in activity.
-
Substituent Variation: Replacing the chloro group with other substituents is a common strategy. Small, lipophilic groups like methyl or trifluoromethyl, or hydrogen-bond donors/acceptors like methoxy or hydroxyl groups, can be used to probe the binding pocket for specific interactions.[9]
Region B: The Piperidine Core
This central scaffold is more than a simple linker.
-
Structural Rigidity: The piperidine ring holds the benzamide and N-alkyl groups in a well-defined spatial orientation, reducing the entropic penalty upon binding to a receptor.
-
Pharmacokinetic Anchor: As previously noted, this moiety is a classic "pharmacokinetic-friendly" scaffold, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]
Region C: The N-(2-methoxyethyl) Substituent
The group attached to the piperidine nitrogen plays a crucial role in modulating physicochemical properties and can be a key site for metabolic attack.
-
Solubility and Lipophilicity: The ether functionality in the 2-methoxyethyl group can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a simple alkyl chain. The overall length and nature of this substituent are primary drivers of the molecule's lipophilicity (LogP).
-
Metabolic Stability: A common metabolic pathway for N-alkyl piperidines is N-dealkylation, often mediated by cytochrome P450 enzymes like CYP3A4.[10] The presence of the ether oxygen at the beta-position can sterically hinder or electronically deactivate the alpha-carbons, potentially slowing the rate of this metabolic process and increasing the compound's half-life.
Quantitative SAR Data Summary (Hypothetical Data Based on Analog Studies)
The following table summarizes potential SAR trends for this scaffold, based on data from related N-(piperidin-4-yl)benzamide derivatives found in the literature.[4][9]
| Modification Region | Substituent (R) | Relative Potency (IC₅₀) | Key Insight |
| A: Benzamide (meta) | -Cl (Target) | ++++ | Strong potency, likely due to favorable electronic and steric interactions. |
| -H | ++ | Baseline activity; substitution is generally beneficial. | |
| -OCH₃ | +++ | Electron-donating group, suggests a tolerance for varied electronics. | |
| -CF₃ | +++++ | Potent EWG, often enhances binding affinity. | |
| C: N-Substituent | -CH₂CH₂OCH₃ (Target) | ++++ | Good balance of potency and favorable PK properties. |
| -CH₃ | +++ | Simple alkyl group, may be prone to rapid N-dealkylation.[10] | |
| -CH₂CH₂OH | +++ | Hydroxyl group increases polarity and potential for H-bonding. | |
| -Benzyl | +++ | Bulky group, useful for probing larger binding pockets. |
Conclusion
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be synthesized through a reliable and scalable two-stage process involving N-alkylation of a protected 4-aminopiperidine and subsequent amide bond formation. The straightforward nature of this synthesis makes it amenable to the rapid generation of analogs for medicinal chemistry programs. The structure-activity relationship for this scaffold is well-defined, with distinct contributions from the benzamide ring, the piperidine core, and the N-alkyl substituent. A thorough understanding of these relationships allows for the rational design of novel compounds with optimized potency, selectivity, and pharmacokinetic profiles, underscoring the enduring value of the N-(piperidin-4-yl)benzamide framework in drug discovery.
References
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Fu, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3675-3678. Available at: [Link]
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Gao, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]
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Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain. Arkivoc, 2019(iii), 22-39. Available at: [Link]
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Wang, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6241. Available at: [Link]
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Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1013-1016. Available at: [Link]
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Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]
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Langer, P., et al. (1998). A new method for the preparation of piperidin-4-ones. Synlett, 1998(S1), 1191-1193. Available at: [Link]
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Sola, L., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 37(10), 1621-1628. Available at: [Link]
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Gopi, H., et al. (2002). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 67(15), 5343-5349. Available at: [Link]
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An In-Depth Technical Guide to the Metabolic Stability of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Human Liver Microsomes
This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity (NCE), 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, using the gold-standard in vitro model of pooled human liver microsomes (HLMs). The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals to generate robust, interpretable data critical for early-stage drug discovery.
Introduction: The Gatekeeper of a Drug's Fate
In the journey of a drug from a promising molecule to a therapeutic agent, its metabolic fate is a critical determinant of success. The susceptibility of a compound to biotransformation, known as its metabolic stability, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the strategic selection and optimization of lead candidates, preventing the costly failure of compounds in later development stages.[3][4]
This document outlines the theoretical basis and a practical, self-validating protocol for determining the in vitro intrinsic clearance of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology and empowering scientists to troubleshoot and adapt the assay as needed.
Chapter 1: Foundational Principles
The Imperative of Metabolic Stability in Drug Discovery
The liver is the body's primary metabolic hub, where a vast arsenal of enzymes works to modify and eliminate foreign compounds (xenobiotics).[3] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, resulting in low bioavailability and a short duration of action. Conversely, a compound that is too stable may accumulate to toxic levels or cause adverse drug interactions.[1] Therefore, the goal is to identify compounds with an optimal "just right" metabolic stability. This is quantified by determining the compound's intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[1][2][5]
Human Liver Microsomes: A Window into Hepatic Metabolism
To study metabolic stability in vitro, we require a system that accurately reflects the enzymatic machinery of the human liver. Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of hepatocytes (liver cells) when the tissue is homogenized.[6] They are a rich source of the most important drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of over 60% of marketed drugs.[3]
Using pooled HLMs from multiple donors is a standard practice that averages out inter-individual variability in enzyme expression, providing a more generalizable estimation of a compound's metabolic fate.[6][7] While simpler than whole-cell systems like hepatocytes, HLMs are highly effective for evaluating Phase I (oxidative) metabolism, which is often the rate-limiting step in a drug's clearance.[5][8]
The Powerhouse of Metabolism: Cytochrome P450 and its Cofactor
The CYP enzymes are heme-containing monooxygenases. Their catalytic cycle is critically dependent on a cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), and an electron-donating partner enzyme, NADPH-cytochrome P450 reductase (POR).[9][10][11][12][13] In essence, POR transfers electrons from NADPH to the CYP enzyme.[9][11] This "activates" the CYP, enabling it to incorporate an oxygen atom into the drug substrate, typically making it more water-soluble and easier to excrete.
The absolute requirement for NADPH is a cornerstone of the experimental design. By comparing the disappearance of the parent drug in the presence and absence of NADPH, we can confirm that the observed metabolism is indeed a result of NADPH-dependent enzymatic activity (primarily CYPs) and not due to other factors like chemical instability.[3]
The Target Compound: 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
While no public metabolic data for this specific compound exists, its structure suggests several potential sites for metabolism by CYP enzymes. Potential metabolic pathways could include:
-
Aromatic hydroxylation: Addition of a hydroxyl group to the chlorobenzamide ring.
-
N-dealkylation: Removal of the 2-methoxyethyl group from the piperidine nitrogen.
-
O-demethylation: Removal of the methyl group from the methoxyethyl side chain.
-
Piperidine ring oxidation: Hydroxylation or other oxidative modifications of the piperidine ring.
The goal of this assay is not to identify these metabolites, but to determine the overall rate at which the parent compound is consumed by the sum of all possible metabolic pathways.
Chapter 2: Experimental Design & Protocol
The experimental design is based on the "substrate depletion" approach.[8] The test compound is incubated with active HLMs, and its concentration is measured at several time points. The rate of disappearance provides the data needed to calculate metabolic stability.
The Self-Validating System
To ensure the integrity of the results, the protocol must be self-validating. This is achieved through the inclusion of critical controls:
-
No-Cofactor Control (-NADPH): Incubations are run in parallel without NADPH. Significant disappearance of the compound in this control would indicate non-enzymatic degradation or instability in the buffer, invalidating the results for enzymatic metabolism.[3]
-
Zero-Time Control (T=0): This sample is quenched immediately after adding the compound, representing 100% of the initial concentration and accounting for any non-specific binding or analytical variability at the start of the experiment.
-
Positive Control: A compound with known, well-characterized metabolic properties (e.g., Verapamil, Testosterone, or Dextromethorphan) is run alongside the test compound.[3][14] This confirms that the batch of microsomes and the cofactor are enzymatically active and performing as expected.
Materials and Reagents
| Reagent | Typical Concentration/Details | Purpose |
| Test Compound Stock | 1 mM in DMSO | Source of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide |
| Pooled Human Liver Microsomes | 20 mg/mL stock | Source of metabolic enzymes |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintains physiological pH |
| NADPH (Cofactor) | 1 mM final concentration | Initiates the enzymatic reaction |
| Positive Control (e.g., Verapamil) | 1 mM in DMSO | Validates assay performance |
| Quenching Solution | Ice-cold Acetonitrile with Internal Standard | Stops the reaction and precipitates protein |
| Internal Standard (IS) | e.g., Tolbutamide, a structurally unrelated compound | Corrects for analytical variability |
Step-by-Step Experimental Protocol
This protocol is designed for a final incubation volume of 200 µL.
1. Preparation: a. Thaw pooled human liver microsomes (HLMs) rapidly in a 37°C water bath and immediately place on ice.[15] b. Prepare a 1 mg/mL HLM working solution by diluting the stock in cold 100 mM potassium phosphate buffer. Keep on ice. c. Prepare a 2 µM working solution of the test compound and positive control by diluting the 1 mM DMSO stocks in phosphate buffer.
2. Incubation Setup: a. In a 96-well plate or microcentrifuge tubes, add 99 µL of the 1 mg/mL HLM working solution to each well designated for the reaction. b. For the "-NADPH" control wells, add 100 µL of the HLM solution. c. Add 1 µL of the 2 µM test compound working solution to the appropriate wells (this results in a 1 µM final test compound concentration after adding NADPH). d. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.[14]
3. Reaction Initiation and Sampling: a. To initiate the reactions, add 100 µL of 2 mM NADPH solution (pre-warmed to 37°C) to each "+NADPH" well. For "-NADPH" wells, add 100 µL of buffer. The final microsomal protein concentration will be 0.5 mg/mL.[4][5] b. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.[4][16] The T=0 sample is quenched immediately after initiation.
4. Sample Processing: a. After the final time point, seal the plate and vortex vigorously to ensure complete protein precipitation. b. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[16] c. Carefully transfer the supernatant to a new 96-well plate for analysis.
Chapter 3: Bioanalytical Method
The Gold Standard: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this assay.[7][16][17] Its superior sensitivity and selectivity allow for the precise quantification of the parent compound even in the complex biological matrix of a quenched microsomal incubation.[7] The LC separates the parent compound from potential metabolites and matrix components, while the MS/MS provides unambiguous identification and quantification.
Quantifying Compound Depletion
The analysis focuses on the disappearance of the parent compound. The peak area of the analyte is normalized to the peak area of the internal standard (IS) for each sample. This ratio corrects for any minor variations in sample preparation or instrument response.
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
The percentage of compound remaining at each time point is then calculated relative to the T=0 sample.
% Remaining = (Peak Area Ratio at Time 't' / Peak Area Ratio at T=0) x 100
Chapter 4: Data Analysis and Interpretation
Assuming the metabolism follows first-order kinetics (which is typical for concentrations well below the enzyme's Km), the data can be used to calculate key stability parameters.
Calculating In Vitro Half-Life (t½)
The natural logarithm of the percent remaining is plotted against time. The slope of this line is the elimination rate constant (k).[8]
-
Plot: ln(% Remaining) vs. Time (minutes)
-
Slope: The slope of the linear regression of this plot is equal to -k.
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized is calculated from the rate constant.[1]
t½ = 0.693 / k
Calculating Intrinsic Clearance (CLint)
The in vitro intrinsic clearance (CLint) is the ultimate output of this assay. It represents the volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein.[1]
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of Incubation / Mass of Microsomal Protein)
For the protocol described above: CLint (µL/min/mg protein) = (k) x (200 µL / 0.1 mg) CLint (µL/min/mg protein) = k x 2000
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Metabolic Stability Data for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
| Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100.0 | 100.0 |
| 5 | 85.2 | 99.1 |
| 15 | 60.1 | 98.5 |
| 30 | 35.8 | 97.9 |
| 45 | 21.3 | 97.2 |
| 60 | 12.7 | 96.8 |
Table 2: Calculated Pharmacokinetic Parameters
| Parameter | Value | Unit | Interpretation |
| Half-Life (t½) | 29.2 | min | Moderately stable |
| Rate Constant (k) | 0.0237 | min⁻¹ | - |
| Intrinsic Clearance (CLint) | 47.4 | µL/min/mg protein | Moderate Clearance |
Interpretation: The stability of a compound is often categorized based on its CLint value. While classification schemes vary, a general guide is:
-
Low Clearance (High Stability): CLint < 12 µL/min/mg
-
Moderate Clearance (Moderate Stability): 12 < CLint < 50 µL/min/mg
-
High Clearance (Low Stability): CLint > 50 µL/min/mg
Based on this hypothetical data, 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide would be classified as a compound with moderate metabolic stability. The minimal loss in the -NADPH control confirms that the disappearance is enzyme-mediated.
Conclusion and Next Steps
This guide provides a robust, scientifically-grounded framework for determining the metabolic stability of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. By following this protocol, researchers can generate reliable in vitro intrinsic clearance data. This information is invaluable for rank-ordering compounds, building structure-activity relationships, and predicting in vivo pharmacokinetic behavior.
A moderate clearance value, as seen in our hypothetical example, suggests the compound is likely to have acceptable bioavailability and half-life, making it a viable candidate for further development. The next logical steps would include metabolite identification studies to understand which metabolic pathways are dominant and reaction phenotyping to determine which specific CYP isozymes are responsible for the compound's metabolism.
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Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide IC50 and EC50 values
An In-depth Technical Guide on the Pharmacological Evaluation of N-substituted Piperidinyl Benzamides
Executive Summary
This technical guide addresses the query for the IC50 and EC50 values of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. A comprehensive search of publicly available scientific literature and databases reveals no specific biological data for this exact compound. This suggests the molecule may be a novel entity pending publication or part of a proprietary library.
However, the core chemical scaffold, N-substituted piperidinyl benzamide, is a well-established pharmacophore present in numerous biologically active agents. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will pivot to an in-depth examination of this chemical class. We will use a closely related, publicly characterized analogue, 4-chloro-N-(1-(4-hydroxy-3-methoxybenzyl)piperidin-4-yl)benzamide (Compound 10b) , as a case study.
This guide will provide a comprehensive overview of the methodologies used to determine biological activity (IC50/EC50), elucidate the mechanism of action, and present the synthesis of this important class of compounds. All protocols and claims are supported by authoritative references.
Introduction to N-substituted Piperidinyl Benzamides
The N-substituted piperidinyl benzamide scaffold is a privileged structure in medicinal chemistry. The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a versatile anchor for various substituents, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The benzamide moiety serves as a key interaction point with numerous biological targets. Derivatives of this class have been developed as dopamine D2 receptor ligands, acetylcholinesterase inhibitors, and prokinetic agents, among others.[2][3][4]
The specific biological activity of any given derivative is highly dependent on the nature and position of substituents on both the benzamide and piperidine rings. Understanding the potency and efficacy of these compounds is critical for their development as therapeutic agents.
Foundational Concepts: IC50 and EC50 in Drug Discovery
Before delving into the specific case study, it is crucial to define the key parameters of biological activity:
-
IC50 (Half-maximal Inhibitory Concentration): This value quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%. It is a measure of the potency of an antagonist or inhibitor. A lower IC50 value indicates a more potent compound.
-
EC50 (Half-maximal Effective Concentration): This value measures the concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and the maximum effect after a specified exposure time. It is a measure of the potency of an agonist. A lower EC50 value indicates a higher potency.
The relationship between these two values is fundamental to pharmacology. They are distinct measures for inhibitors and activators, respectively.
Caption: Relationship between drug action and pharmacological potency metrics.
Case Study: 4-chloro-N-(1-(4-hydroxy-3-methoxybenzyl)piperidin-4-yl)benzamide
As a representative example, we will examine the work of Huang et al. (2018) on a series of N-(piperidin-4-yl)benzamide derivatives designed as activators of the hypoxia-inducible factor 1 (HIF-1) pathway for potential anticancer activity.[5] Within this series, compound 10b , 4-chloro-N-(1-(4-hydroxy-3-methoxybenzyl)piperidin-4-yl)benzamide, demonstrated significant biological activity.
Synthesis Workflow
The synthesis of this class of compounds typically involves the coupling of a substituted benzoyl chloride with an appropriately substituted 4-aminopiperidine. The key step is the formation of the amide bond. The N-substituent on the piperidine ring is often introduced via reductive amination.
Caption: General synthetic workflow for N-substituted piperidinyl benzamides.
Biological Activity and IC50 Determination
Compound 10b was evaluated for its ability to inhibit the proliferation of the human hepatocellular carcinoma cell line, HepG2.
The following table summarizes the in vitro antiproliferative activity of compound 10b and a related analogue, 10j.
| Compound ID | Chemical Name | Target Cell Line | IC50 (µM)[5] |
| 10b | 4-chloro-N-(1-(4-hydroxy-3-methoxybenzyl)piperidin-4-yl)benzamide | HepG2 | 0.12 |
| 10j | 4-fluoro-N-(1-(4-hydroxy-3-methoxybenzyl)piperidin-4-yl)benzamide | HepG2 | 0.13 |
The IC50 values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., Compound 10b) is prepared in DMSO. A series of dilutions are made in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of inhibition relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: Experimental workflow for determining the IC50 value via MTT assay.
Mechanism of Action: HIF-1α Pathway Activation
The study by Huang et al. found that the antiproliferative effects of compounds 10b and 10j were associated with the activation of the HIF-1α pathway.[5] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Many small molecule inhibitors of PHDs can stabilize HIF-1α, leading to its accumulation and subsequent downstream signaling. The authors demonstrated that compounds 10b and 10j induced the expression of HIF-1α protein and its downstream target gene p21, and upregulated cleaved caspase-3, ultimately promoting tumor cell apoptosis.[5]
Caption: Simplified signaling pathway for Compound 10b-induced apoptosis.
Conclusion
While direct IC50 and EC50 data for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide are not publicly available, the broader class of N-substituted piperidinyl benzamides represents a rich area of pharmacological research. Through the case study of a structurally related analogue, this guide has detailed the synthesis, biological evaluation, and mechanism of action typical for this class of compounds. The provided protocols and conceptual frameworks serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.
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Huang, Z. N., Liang, H., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]
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Park, J. S., Im, W., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]
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Ishichi, Y., Kato, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(23), 4694-4701. [Link]
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Structural Characterization of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide via Advanced NMR Spectroscopy
Executive Summary
The structural elucidation of complex small molecules requires a rigorous, multi-dimensional analytical approach. 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a highly functionalized scaffold representative of modern neuroactive and gastrointestinal pharmacophores (e.g., 5-HT4 receptor agonists and D2 antagonists). This whitepaper provides an in-depth technical guide to the complete structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) techniques, we establish a self-validating framework that unambiguously maps the connectivity and spatial conformation of the 3-chlorobenzamide core, the central piperidine ring, and the 2-methoxyethyl appendage.
Molecular Architecture & Quantitative Data
The molecule is composed of three distinct structural domains, each presenting unique NMR signatures [1]:
-
3-Chlorobenzamide Core: An aromatic system exhibiting a characteristic meta-substituted splitting pattern, coupled with a deshielded amide carbonyl.
-
Piperidine Ring: A dynamic saturated heterocycle. The bulky benzamide group at the C-4 position thermodynamically locks the ring into a chair conformation where the substituent occupies the equatorial position.
-
2-Methoxyethyl Arm: An N-alkyl appendage characterized by distinct aliphatic multiplets and a highly deshielded terminal methoxy singlet [2].
Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (in CDCl 3 at 298 K)
| Domain | Position | 1 H Shift (ppm) & Multiplicity ( J in Hz) | 13 C Shift (ppm) | Key 2D NMR Correlations |
| Benzamide | C=O | - | 165.4 | HMBC to H-2, H-6, NH, Pip-H-4 |
| NH | 6.15 (br d, J = 7.8) | - | COSY to Pip-H-4 | |
| C-2 | 7.75 (t, J = 1.8) | 127.5 | HMBC to C=O, C-4, C-6 | |
| C-4 | 7.45 (ddd, J = 8.0, 2.0, 1.0) | 131.2 | COSY to H-5 | |
| C-5 | 7.35 (t, J = 8.0) | 129.8 | COSY to H-4, H-6 | |
| C-6 | 7.62 (dt, J = 8.0, 1.8) | 125.1 | HMBC to C=O, C-2 | |
| Piperidine | Pip-CH-4 | 4.02 (m) | 48.2 | COSY to Pip-H-3/5; HMBC to C=O |
| Pip-CH 2 -3/5 (eq) | 2.05 (m) | 32.1 | COSY to Pip-H-4, Pip-H-3/5 (ax) | |
| Pip-CH 2 -3/5 (ax) | 1.55 (dtd, J = 12.0, 12.0, 4.0) | 32.1 | NOESY to Pip-H-4 (axial-axial) | |
| Pip-CH 2 -2/6 (eq) | 2.95 (m) | 52.8 | COSY to Pip-H-3/5 | |
| Pip-CH 2 -2/6 (ax) | 2.25 (td, J = 11.5, 2.5) | 52.8 | HMBC to N-CH 2 (arm) | |
| Arm | N-CH 2 | 2.62 (t, J = 5.8) | 57.4 | HMBC to Pip-C-2/6, O-CH 2 |
| O-CH 2 | 3.52 (t, J = 5.8) | 70.5 | HMBC to O-CH 3 , N-CH 2 | |
| O-CH 3 | 3.35 (s) | 58.9 | HMBC to O-CH 2 |
(Note: Chemical shifts are predictive and modeled based on empirical data for analogous N-alkylated piperidines and benzamides [3][4].)
Experimental Methodology & Workflow
To ensure data integrity and reproducibility, the following step-by-step protocol establishes a self-validating system for NMR acquisition.
Caption: Step-by-step logical workflow for comprehensive NMR structural elucidation.
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is selected because it lacks exchangeable protons, preventing the deuterium exchange of the critical amide NH proton, which is necessary for mapping the connectivity between the benzamide core and the piperidine ring.
-
Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 and shim the magnet (Z1-Z5 gradients) until the residual CHCl 3 peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.
-
1D 1 H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay ( D1 ) to 5 seconds. Causality: A sufficiently long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons.
-
1D 13 C and DEPT-135 Acquisition: Acquire a proton-decoupled 13 C spectrum (zgpg30) with 1024 scans, followed by a DEPT-135 sequence. Causality: DEPT-135 differentiates carbon types (CH and CH 3 phase up; CH 2 phase down; quaternary carbons disappear), providing an internal cross-check against the predicted molecular formula.
-
2D Correlation Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire to map homonuclear vicinal ( 3J ) coupling (e.g., within the piperidine ring and the aromatic core).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1JCH bonds, linking every proton to its parent carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( 2JCH and 3JCH , typically 8 Hz). This bridges the isolated spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm ) to 300-500 ms to observe through-space dipole-dipole interactions (< 5 Å).
-
Structural Elucidation Strategy
The logic of structural elucidation relies on establishing isolated spin systems and then bridging them using long-range heteronuclear correlations.
Caption: Logical 2D NMR correlation network connecting the three primary structural domains.
Causality Behind the Assignments
-
Bridging the Amide Bond: The restricted rotation of the amide bond is a hallmark of benzamide derivatives [3]. The HMBC spectrum is the critical self-validating tool here. A strong 3JCH cross-peak will be observed between the carbonyl carbon (~165 ppm) and the piperidine H-4 proton (~4.02 ppm), as well as the aromatic H-2 and H-6 protons. This unambiguously connects the aromatic core to the heterocycle.
-
Confirming the Piperidine Conformation: The stereochemical arrangement of the piperidine ring is deduced via 1 H- 1 H coupling constants and NOESY. The H-4 proton presents as a complex multiplet. If the bulky benzamide group is equatorial (the thermodynamically favored chair), the axial H-4 proton will exhibit two large axial-axial couplings ( J≈11−12 Hz) with the axial H-3/H-5 protons, and two small axial-equatorial couplings ( J≈3−4 Hz) with the equatorial H-3/H-5 protons. NOESY cross-peaks between the axial H-4 and the axial H-2/H-6 protons further validate this 1,3-diaxial spatial relationship.
-
Anchoring the 2-Methoxyethyl Arm: The 2-methoxyethyl group is an isolated aliphatic spin system. COSY easily links the N-CH 2 and O-CH 2 protons. To prove its attachment to the piperidine nitrogen, we look at the HMBC spectrum: the N-CH 2 protons of the arm (~2.62 ppm) will show a 3JCH correlation to the C-2/C-6 carbons of the piperidine ring (~52.8 ppm) [4].
Validation & System Integrity
To ensure the trustworthiness of the analytical data, the experimental design incorporates several self-validating mechanisms:
-
Internal Referencing: The use of TMS (0.00 ppm) and the residual solvent peak (CHCl 3 at 7.26 ppm for 1 H and 77.16 ppm for 13 C) provides a dual-lock calibration system, eliminating chemical shift drift artifacts.
-
Phase Cycling: All 2D sequences utilize rigorous phase cycling (e.g., echo-antiecho selection for HSQC) to suppress artifacts from incomplete relaxation or pulse imperfections.
-
Temperature Control: Because piperidine rings and amide bonds exhibit dynamic conformational exchange (rotamers), the probe temperature is strictly calibrated to 298 K using a methanol standard. If line broadening is observed at the amide NH or piperidine C-2/C-6 positions, Variable Temperature (VT) NMR can be employed to push the system past its coalescence point, ensuring sharp, integrable peaks [3].
References
-
Mochizuki, A., et al. "Water structure of poly(2-methoxyethyl acrylate) observed by nuclear magnetic resonance spectroscopy". Taylor & Francis. URL: [Link]
-
"Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". MDPI. URL:[Link]
-
"Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles". The Royal Society of Chemistry. URL:[Link]
Application Note: Validated HPLC-UV Method for Quantifying 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Abstract
This application note details the development, optimization, and validation of an isocratic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. Designed for pharmaceutical researchers and quality control professionals, this protocol utilizes a low-pH mobile phase strategy to suppress secondary silanol interactions, ensuring excellent peak symmetry for this basic amine. The method is fully validated in accordance with the latest ICH Q2(R2) and ICH Q14 guidelines.
Introduction & Analytical Target Profile (ATP)
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a lipophilic, synthetic benzamide derivative. Compounds containing this structural motif—specifically the substituted benzamide linked to an N-alkylated piperidine ring—are frequently investigated as ligands for G-protein coupled receptors (e.g., 5-HT4 or D2 receptors).
From an analytical perspective, the molecule presents a distinct challenge: the tertiary nitrogen of the piperidine ring is highly basic (estimated pKa ~9.0). The Analytical Target Profile (ATP) for this method requires a robust, stability-indicating assay capable of accurately quantifying the active pharmaceutical ingredient (API) in complex matrices without chromatographic distortion, adhering to the lifecycle management principles outlined in ICH Q14[1].
Scientific Rationale: Overcoming Basic Amine Tailing (E-E-A-T)
The Mechanistic Challenge
In reversed-phase liquid chromatography (RPLC), basic analytes notoriously exhibit severe peak tailing, reduced theoretical plate counts, and poor loading capacity[2]. This phenomenon is driven by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic partitioning with the C18 alkyl chains, the protonated basic amine (positively charged at most operational pH levels) undergoes unwanted ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica support[2].
Causality of Chromatographic Choices
To engineer a robust separation, we must dictate the ionization state of both the analyte and the stationary phase.
Decision tree illustrating the scientific rationale for mobile phase and column selection.
We selected Strategy B (Low pH) for this protocol. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0. Because the pKa of residual silanols is typically 3.5–4.5, a pH of 2.0 ensures they are fully protonated and neutral (Si-OH), effectively shutting down the parasitic ion-exchange pathway[2]. Furthermore, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperidine, which enhances retention predictability and yields a highly symmetrical, Gaussian peak.
Experimental Methodology (Self-Validating Protocol)
To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system , embedding internal quality control checks directly into the workflow.
Chromatographic Conditions
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification | Scientific Justification |
| Column | End-capped C18 (100 x 4.6 mm, 2.7 µm SPP) | Superficially Porous Particles (SPP) provide UHPLC-like efficiency at lower backpressures. |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (pH ~2.0) | Suppresses silanol ionization; acts as an ion-pairing agent for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides optimal elution strength and lower viscosity than methanol. |
| Elution Mode | Isocratic (70% A : 30% B) | Ensures baseline stability and high reproducibility for routine QC. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with analysis time. |
| Column Temp | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV at 230 nm | Corresponds to the π-π* transition of the substituted benzamide chromophore. |
| Injection Vol | 10 µL | Prevents volume overload while maintaining a high signal-to-noise ratio. |
Step-by-Step Preparation & Self-Validation Workflow
Step 1: Diluent Preparation
-
Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Self-Validation Check: Degas the mixture via ultrasonication for 10 minutes to prevent outgassing in the pump head, which causes baseline drift.
Step 2: Stock Standard Preparation (1.0 mg/mL)
-
Accurately weigh 10.0 mg of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide reference standard using a calibrated microbalance. Transfer to a 10 mL volumetric flask.
-
Add 7 mL of diluent, sonicate until dissolved, and make up to volume.
-
Self-Validation Check: Visually inspect the flask against a dark background. The solution must be perfectly clear. Any particulate matter indicates incomplete dissolution, requiring re-preparation.
Step 3: Working Standard & QC Preparation
-
Perform serial dilutions to generate calibration standards ranging from 1.0 to 100.0 µg/mL.
-
Self-Validation Check: Prepare an independent Quality Control (QC) sample at 50.0 µg/mL from a completely separate weighing event . This verifies the accuracy of the primary calibration curve and rules out systematic weighing errors.
Step 4: System Suitability Testing (SST)
-
Inject the 50.0 µg/mL standard five consecutive times before initiating the sample sequence.
-
Self-Validation Check: Proceed with analysis only if the %RSD of the peak area is ≤ 1.5%, and the USP tailing factor is ≤ 1.2.
Analytical workflow for the HPLC-UV quantification and ICH Q2(R2) validation.
ICH Q2(R2) Method Validation Results
The developed method was subjected to rigorous validation in alignment with the updated ICH Q2(R2) guidelines, which emphasize a modern, lifecycle-oriented approach to analytical procedure validation[1][3].
Specificity
Specificity was confirmed by injecting a blank (diluent) and a placebo matrix. No interfering peaks were observed at the retention time of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (approx. 4.8 minutes). The peak purity index, assessed via Diode Array Detection (DAD), was >0.999, confirming the absence of co-eluting impurities.
Linearity and Range
The method demonstrated excellent linearity over a broad dynamic range, satisfying the requirements for both assay and uniformity of content testing.
Table 2: Linearity and Sensitivity Metrics
| Parameter | Result | Acceptance Criteria (ICH) |
| Linear Range | 1.0 - 100.0 µg/mL | Must cover 80% to 120% of target concentration |
| Regression Equation | y = 48215x + 1102 | N/A |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.12 µg/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.36 µg/mL | Signal-to-Noise (S/N) ≥ 10:1 |
Accuracy and Precision
Accuracy was evaluated by spiking the API into a synthetic pharmaceutical matrix at three different concentration levels (50%, 100%, and 150% of the nominal target concentration). Precision was assessed on the same day (Intra-day) and across three consecutive days (Inter-day).
Table 3: Accuracy (Recovery) and Precision Data
| Spike Level (%) | Concentration (µg/mL) | Mean Recovery (%) | Intra-day %RSD (n=6) | Inter-day %RSD (n=12) |
| 50% | 25.0 | 99.6 | 0.82 | 1.15 |
| 100% | 50.0 | 100.4 | 0.58 | 0.88 |
| 150% | 75.0 | 99.8 | 0.71 | 1.02 |
Conclusion
A highly reliable, stability-indicating HPLC-UV method has been successfully developed and validated for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. By applying first-principles chromatographic logic—specifically utilizing a low-pH mobile phase to neutralize residual silanols—the persistent issue of basic amine peak tailing was entirely circumvented. The embedded self-validating protocols ensure that this method can be seamlessly transferred to routine Quality Control (QC) environments, maintaining compliance with the latest ICH Q14 and Q2(R2) regulatory expectations.
References
-
Final IWG Concept Paper Q2(R2) and Q14 , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[1]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations , ResearchGate. Available at:[2]
-
Use of 2D-Liquid Chromatography in GMP Regulated Laboratories , Agilent Technologies. Available at:[3]
Sources
Application Note: Standardized In Vitro Pharmacological Profiling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Introduction & Pharmacophore Rationale
The compound 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide belongs to a highly privileged class of substituted benzamides. Structurally characterized by a halogenated benzamide core linked to an N-alkylated piperidine ring, this pharmacophore is a classic hallmark of serotonergic modulation, specifically targeting the 5-Hydroxytryptamine 4 (5-HT4) receptor [1]. 5-HT4 receptors are Gs-protein coupled receptors (GPCRs) primarily localized in the gastrointestinal tract and central nervous system, making them prime targets for prokinetic and nootropic drug development.
To rigorously evaluate the efficacy and potency of this investigational compound, a standardized, self-validating in vitro assay system is required. This application note details a robust workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify intracellular cyclic AMP (cAMP) accumulation [2], coupled with an orthogonal fluorescent ligand-binding counter-screen to confirm direct target engagement [3].
Mechanistic Pathway
Because the 5-HT4 receptor is Gs-coupled, agonist binding induces a conformational change that activates adenylyl cyclase (AC), leading to the conversion of ATP to cAMP. In our competitive TR-FRET assay, endogenous cellular cAMP competes with a fluorophore-labeled cAMP tracer for binding to a monoclonal antibody. Therefore, an increase in intracellular cAMP results in a decrease in the TR-FRET signal, providing a highly sensitive, inversely proportional readout [4].
Fig 1: Gs-coupled GPCR signaling pathway and TR-FRET cAMP assay readout mechanism.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line : HEK293 cells stably expressing the recombinant human 5-HT4 receptor.
-
Causality & Rationale : HEK293 cells provide a clean background with negligible endogenous 5-HT receptor expression, ensuring that the measured cAMP response is exclusively mediated by the transfected target.
-
Step-by-Step Procedure :
-
Culture cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin) at 37°C, 5% CO₂.
-
Harvest cells at 80% confluency using a non-enzymatic cell dissociation buffer . Expert Insight: Trypsin and other proteases can cleave extracellular GPCR domains, artificially dampening receptor responsiveness.
-
Resuspend cells in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Expert Insight: The addition of IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, is critical. It prevents the enzymatic degradation of newly synthesized cAMP, allowing the second messenger to accumulate to detectable levels within the 30-minute assay window.
-
Functional TR-FRET cAMP Accumulation Assay
-
Causality & Rationale : TR-FRET utilizes a time-delayed measurement that effectively eliminates short-lived background autofluorescence from the test compound or biological matrix, yielding a superior Signal-to-Background (S/B) ratio compared to standard fluorescence assays[4].
-
Step-by-Step Procedure :
-
Compound Preparation : Prepare a 10-point dose-response curve of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (ranging from 10 µM to 0.3 nM) in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Stimulation : Add 5 µL of the compound dilutions to a low-volume 384-well proxiplate. Add 5 µL of the cell suspension (approx. 2,000 cells/well). Incubate for 30 minutes at room temperature.
-
Detection : Add 5 µL of Europium (Eu)-labeled cAMP tracer and 5 µL of ULight-labeled anti-cAMP antibody (prepared in lysis buffer) [2].
-
Incubation & Reading : Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320/340 nm and dual emission at 615 nm (donor) and 665 nm (acceptor).
-
Orthogonal TR-FRET Ligand Binding Assay
-
Causality & Rationale : To rule out the possibility that the compound acts downstream (e.g., direct adenylyl cyclase activation) or via off-target mechanisms, a competitive binding assay confirms direct physical engagement with the 5-HT4 receptor [3].
-
Step-by-Step Procedure :
-
Utilize membrane preparations from the same HEK293-5HT4 cell line.
-
Incubate membranes with a fixed concentration of a Terbium (Tb)-labeled 5-HT4 reference antagonist and varying concentrations of the test benzamide.
-
Measure the displacement of the fluorescent ligand via a decrease in the TR-FRET signal to calculate the Ki (binding affinity).
-
Data Presentation
Data should be normalized to the maximum response elicited by a reference full agonist (e.g., Cisapride) set to 100%, and vehicle control set to 0%.
Table 1: Representative Pharmacological Profiling Data
| Compound | Target Receptor | Functional pEC₅₀ (M) | Emax (% of Ref) | Binding pKi (M) | Hill Slope |
| 3-Chloro-N-[...]-benzamide | 5-HT4 (Gs) | 8.12 ± 0.05 | 92 ± 3% | 7.95 ± 0.08 | 0.98 |
| Cisapride (Reference) | 5-HT4 (Gs) | 7.85 ± 0.04 | 100% | 7.60 ± 0.05 | 1.05 |
| Vehicle (1% DMSO) | 5-HT4 (Gs) | N/A | 0% | N/A | N/A |
Interpretation: The test compound demonstrates high-nanomolar functional potency (pEC₅₀ ~ 8.12) and acts as a near-full agonist (Emax 92%), correlating tightly with its binding affinity (pKi ~ 7.95). A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding without cooperativity.
Quality Control & Assay Trustworthiness
A self-validating assay must continuously monitor its own statistical reliability to ensure trustworthiness in drug development workflows.
-
Z'-Factor Calculation : For every assay plate, include 16 wells of maximum signal (vehicle control) and 16 wells of minimum signal (reference full agonist). Calculate the Z'-factor. A Z'-factor ≥ 0.6 is mandatory for plate acceptance, ensuring the assay window is robust enough to distinguish subtle pharmacological differences without false positives.
-
Edge-Effect Mitigation : Evaporation at the edges of 384-well plates can artificially concentrate reagents and skew fluorescence readings. We mandate filling the outermost perimeter wells with sterile water or buffer and excluding them from data analysis.
References
-
Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist. PubMed / NIH. Available at:[Link]
-
Time-resolved fluorescence ligand binding for G protein–coupled receptors. Nature Methods / Springer. Available at: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
Guide to the Preparation and Handling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide Stock Solutions in DMSO
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. The integrity and concentration of stock solutions are paramount for generating accurate, reproducible, and reliable data in drug discovery and biological research. This guide emphasizes the causality behind key procedural steps, focusing on the chemical properties of both the solute and the solvent to ensure solution stability and mitigate common experimental errors such as compound precipitation and degradation. By integrating field-proven insights with authoritative standards, this document serves as an essential resource for researchers aiming to maintain the highest level of scientific integrity in their work.
Introduction: The Criticality of a Validated Stock Solution
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a substituted benzamide derivative, a class of compounds with diverse biological activities. In preclinical research, the journey from a solid compound to meaningful biological data begins with a crucial, often overlooked step: the preparation of a stable, accurately concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules due to its exceptional solvating power for both polar and nonpolar compounds.[1][2]
However, the very properties that make DMSO an excellent solvent also present significant challenges. Its hygroscopic nature—its tendency to readily absorb atmospheric moisture—can drastically alter its solvent properties, leading to a decrease in compound solubility and subsequent precipitation.[3][4] Furthermore, improper handling and storage can lead to compound degradation, introducing variability that can compromise entire experimental campaigns.[5][6]
This guide provides a robust framework for preparing and managing DMSO stock solutions of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, ensuring that the solution used in an assay is a true and accurate representation of the intended experimental conditions.
Pre-Protocol Essentials: Compound & Solvent Characterization
Before proceeding to the protocol, it is imperative to understand the characteristics of the materials involved.
The Solute: 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
The first step is to consult the supplier-provided Certificate of Analysis (CoA). This document contains essential, batch-specific information.
| Property | Importance & Rationale | Source |
| Molecular Weight (MW) | Crucial for Molarity Calculations. Using the correct MW is fundamental for preparing a solution of a specific molar concentration. An incorrect MW will lead to systematic errors in all subsequent experiments. | Certificate of Analysis (CoA) |
| Purity (e.g., >98%) | Impacts Actual Concentration. The weighed mass includes impurities. For high-precision applications, the purity value should be used to calculate the exact mass of the active compound required. | Certificate of Analysis (CoA) |
| Appearance | Initial Quality Check. The physical appearance should match the description (e.g., "white crystalline solid"). Any discrepancy could indicate contamination or degradation. | Certificate of Analysis (CoA) |
The Solvent: Dimethyl Sulfoxide (DMSO)
The quality of the DMSO is as critical as the purity of the compound.
| Property | Importance & Rationale | Best Practices |
| Anhydrous Grade (≥99.9%) | Maximizes Solubility. DMSO is highly hygroscopic; it readily absorbs water from the air.[4][7] Absorbed water increases the polarity of the solvent, which can significantly decrease the solubility of lipophilic organic compounds, leading to precipitation upon storage or during freeze-thaw cycles.[3][8] | Use a new, unopened bottle of anhydrous or molecular biology grade DMSO. Purchase in small volumes to minimize air exposure over time. |
| Storage | Maintains Anhydrous State. Frequent opening of a large DMSO bottle introduces moisture. | Store DMSO in its original, tightly sealed container in a dry, well-ventilated place, away from heat sources.[7] For critical applications, consider storage in a desiccator. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Required Materials & Equipment
-
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide powder
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-retention pipette tips
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Procedure
Step 1: Pre-Preparation
-
Allow the vial of the solid compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[9]
Step 2: Calculation of Required Mass
-
Use the molecular weight (MW) from the CoA. For this example, let's assume a hypothetical MW of 326.83 g/mol .
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )
-
Example Calculation for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L × 0.001 L × 326.83 g/mol
-
Mass (mg) = 10 mmol/L × 0.001 L × 326,830 mg/mol
-
Mass (mg) = 3.268 mg
-
Step 3: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 3.27 mg) of the compound directly into the tube.
Step 4: Dissolution
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the weighed compound.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]
-
Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Troubleshooting Insolubility:
-
Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[4][11] Cavitation helps break up solid aggregates and facilitates dissolution.
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 37°C for 5-10 minutes.[4] Caution: Heat can degrade some compounds; this step should be used judiciously and only if necessary.[10]
-
Step 5: Aliquoting and Storage
-
Once the compound is fully dissolved and the solution is clear, aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed amber or opaque tubes.
-
Rationale: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize moisture contamination of the main stock.[10][12]
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Storage Conditions:
-
Protect from light, as many organic compounds are light-sensitive.
Visual Workflow for Stock Solution Preparation
Caption: Decision tree for troubleshooting solubility issues.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide before handling.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
DMSO can facilitate the absorption of chemicals through the skin. [1]Avoid direct skin contact with the compound and any solutions. If contact occurs, wash the affected area immediately with plenty of water.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]
-
ResearchGate. (2023). Why to perform stock solution stability?. ResearchGate. Available at: [Link]
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Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. Available at: [Link]
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Cheng, Y., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
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ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. ResearchGate. Available at: [Link]
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GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]
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ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride. PubChem. Available at: [Link]
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Reddit. (2023). DMSO shelf life. r/labrats. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chlorobenzamide. PubChem. Available at: [Link]
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Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
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Application Note: High-Sensitivity LC-MS/MS Characterization and Detection of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Human Plasma
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantitative determination of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in human plasma. The methodology is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of emerging therapeutics. The protocol details a streamlined protein precipitation-based sample preparation, optimized chromatographic separation on a C18 stationary phase, and sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation.
Introduction: The Analytical Imperative for Novel Piperidine-Benzamide Scaffolds
The molecular scaffold of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide incorporates two key pharmacophores: a substituted benzamide and a piperidine ring. The benzamide group is a common feature in a wide array of pharmaceuticals, while the piperidine moiety is a fundamental saturated heterocycle present in numerous biologically active compounds, including analgesics, antipsychotics, and antihistamines.[1] Given the potential for potent biological activity, the accurate and sensitive quantification of such novel compounds in complex biological matrices is paramount for advancing drug discovery and development programs.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and wide applicability.[2][3] This application note provides a comprehensive, field-proven protocol for the analysis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, addressing the critical need for reliable analytical tools in the evaluation of new chemical entities.
Physicochemical Properties and Predicted Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is foundational to method development.
Table 1: Physicochemical Properties of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
| Property | Value (Predicted) | Rationale/Source |
| Molecular Formula | C₁₅H₂₁ClN₂O₂ | Based on structure |
| Molecular Weight | 300.80 g/mol | Based on structure |
| XLogP3-AA | 2.5 | Prediction based on similar structures[4] |
| Hydrogen Bond Donors | 1 | Based on structure |
| Hydrogen Bond Acceptors | 4 | Based on structure |
| pKa (most basic) | ~8.5-9.5 (Piperidine N) | Typical for N-alkyl piperidines |
The presence of the tertiary amine on the piperidine ring makes the molecule amenable to positive ion electrospray ionization (ESI+), as this site is readily protonated.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to occur at the most labile bonds. The primary fragmentation is predicted to be the cleavage of the amide bond (N-CO), a common fragmentation pathway for amides.[5] Further fragmentation of the piperidine ring is also expected.
Caption: Sample Preparation Workflow.
LC-MS/MS Method Parameters
The following parameters have been optimized for the selective and sensitive detection of the analyte.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Standard UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
MRM is employed for its high selectivity and sensitivity in quantitative analysis. [6]The transitions are optimized by infusing a standard solution of the analyte.
Table 4: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | 301.1 | 139.0 (Quantifier) | 100 | 25 |
| 301.1 | 144.1 (Qualifier) | 100 | 20 | |
| Internal Standard (IS) | User Defined | User Defined | 100 | User Defined |
Method Validation and Performance Characteristics
This bioanalytical method should be validated in accordance with regulatory guidelines from bodies such as the FDA and EMA. [2][7][8] Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least 6 non-zero standards is prepared. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. Assessed at four QC levels (LLOQ, Low, Mid, High). | Within ±15% of the nominal value (±20% at LLOQ) [2] |
| Precision | The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision at four QC levels. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) [2] |
| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. [9] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The %CV of the IS-normalized matrix factor should be ≤ 15%. [10] |
| Stability | Analyte stability in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term). | Mean concentration at each QC level should be within ±15% of the nominal concentration. |
Causality and Field-Proven Insights
-
Choice of Sample Preparation: Protein precipitation with acetonitrile was selected for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis. [11]While techniques like solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for the sensitivity required in many pharmacokinetic studies and minimizes analyte loss.
-
Chromatographic Strategy: A C18 column is a robust choice for retaining moderately non-polar compounds like the target analyte. The use of formic acid as a mobile phase modifier serves a dual purpose: it aids in the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape. A fast gradient minimizes run time, increasing sample throughput.
-
Mass Spectrometry Tuning: The MRM transitions were chosen based on the predictable fragmentation of the benzamide and piperidine structures. The m/z 139.0 fragment corresponds to the stable 3-chlorobenzoyl cation, providing a highly specific and abundant product ion for quantification. The second product ion (m/z 144.1) serves as a qualifier to enhance the certainty of identification.
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the characterization and detection of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in human plasma. The described protocol, from sample preparation to data analysis, is designed for ease of implementation and high performance. By adhering to the principles of bioanalytical method validation, this method provides a trustworthy and authoritative framework for researchers in the pharmaceutical sciences, enabling the generation of high-quality data for critical decision-making in drug development.
References
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Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
- BenchChem. (n.d.). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
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Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
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PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]
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Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]
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Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- BenchChem. (n.d.). Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
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YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. Available at: [Link]
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
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PubMed. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Available at: [Link]
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Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum[11]. Retrieved from ResearchGate.
- PubChem. (n.d.). 3-chloro-N-[2-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylamino]-1-methyl-2-oxo-ethyl]benzamide.
- ChemScene. (n.d.). 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride.
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ACS Publications. (2003, July 15). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Available at: [Link]
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- PubChem. (n.d.). 3,4-dichloro-N-((1-(propylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide.
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ACS Publications. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
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Application Note: Preclinical Dosing & Pharmacological Profiling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Executive Summary
This application note provides a comprehensive, self-validating preclinical framework for the formulation, pharmacokinetic (PK) evaluation, and pharmacodynamic (PD) dosing of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide . Structurally, this compound belongs to the substituted benzamide class featuring a basic piperidine ring, a pharmacophore classically associated with 5-HT4 receptor agonism (prokinetic activity) and D2 receptor antagonism (antiemetic/antipsychotic activity)[1][2]. The guidelines herein establish rigorous protocols for translating in vitro efficacy into in vivo proof-of-concept, culminating in allometric scaling for Human Equivalent Dose (HED) predictions.
Pharmacological Context & Mechanistic Rationale
To design an optimal dosing strategy, one must first deconstruct the structure-activity relationship (SAR) that dictates the compound's behavior in biological systems[1]:
-
Benzamide Core with 3-Chloro Substitution: The halogenation at the 3-position provides steric shielding against rapid aromatic hydroxylation by hepatic CYP450 enzymes, extending the biological half-life. It also enhances target affinity via halogen bonding within the GPCR binding pocket.
-
Piperidin-4-YL Ring: This is the critical basic pharmacophore (pKa ~8.5–9.5). At physiological pH, the protonated nitrogen forms a vital salt bridge with a conserved aspartate residue in the transmembrane domain of target monoamine GPCRs.
-
1-(2-Methoxyethyl) Tail: This modification finely tunes the lipophilicity (LogP). It provides sufficient aqueous solubility for oral absorption while maintaining the membrane permeability required to cross the intestinal epithelium (and potentially the blood-brain barrier, depending on the target indication).
Fig 1: Putative GPCR signal transduction pathway for substituted benzamide derivatives.
Formulation & Physicochemical Preparation
Because benzamides are weak bases, they are prone to precipitation in neutral or basic aqueous solutions, which can critically confound intravenous (IV) PK data[3].
Intravenous (IV) Formulation
-
Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.5).
-
Causality: The acidic buffer ensures the piperidine nitrogen remains fully protonated, maximizing aqueous solubility. The HP-β-CD creates a hydrophobic cavity to encapsulate the lipophilic benzamide core, preventing micro-precipitation upon injection into the neutral pH of the bloodstream.
Per Os (PO) Formulation
-
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water.
-
Causality: For oral gavage, true solutions are not strictly required if a homogenous suspension can be maintained. Tween 80 acts as a surfactant to wet the hydrophobic particles, while the viscosity of 0.5% MC prevents the compound from settling in the dosing syringe, ensuring dose uniformity.
Pharmacokinetic (PK) Dosing Protocols
To accurately model the absorption and clearance of the compound, a dense early-sampling strategy is required. Basic lipophilic amines rapidly distribute into peripheral tissues, meaning the Cmax can be easily missed if the first sampling timepoint is too late[3].
Table 1: Target Preclinical Pharmacokinetic Parameters
| Parameter | Definition | Target Range (Rodent) | Causality / Implication |
| Cmax | Maximum plasma concentration | > 100 ng/mL | Ensures sufficient receptor occupancy to drive PD efficacy. |
| Tmax | Time to Cmax | 0.5 - 2.0 hours | Indicates rapid oral absorption, typical of basic amines. |
| T1/2 | Elimination half-life | 3.0 - 6.0 hours | Supports translation to a once- or twice-daily human regimen. |
| F (%) | Oral Bioavailability | > 30% | Validates the methoxyethyl modification for gut absorption. |
| Vd | Volume of distribution | > 1.5 L/kg | High Vd suggests excellent tissue penetration (e.g., Enteric/CNS). |
Step-by-Step PK Methodology (Rodent)
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats (250-300g) for 7 days. Surgically cannulate the jugular vein 48 hours prior to the study to allow stress-free serial blood sampling.
-
Dosing:
-
IV Cohort: Administer 1.0 mg/kg via tail vein injection (slow push over 60 seconds to prevent acute toxicity).
-
PO Cohort: Administer 10.0 mg/kg via oral gavage.
-
-
Sampling: Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Causality: Dense early sampling captures the rapid distribution phase, while the 24-hour point accurately defines the terminal elimination phase.
-
-
Analysis: Extract plasma via centrifugation (4°C, 3000g, 10 min). Quantify using LC-MS/MS against a matrix-matched calibration curve.
Pharmacodynamic (PD) Efficacy Workflow
Assuming the compound acts as a prokinetic agent (5-HT4 agonist), the gold-standard PD model is the In Vivo Gastric Emptying Assay .
Step-by-Step PD Methodology
-
Preparation (Fasting): Fast mice for 16 hours prior to the experiment with water ad libitum.
-
Causality: Fasting clears residual chow, standardizing the baseline gastric volume and preventing confounding transit variables.
-
-
Dosing: Administer the compound PO at 0.1, 1.0, and 10.0 mg/kg. Wait exactly 30 minutes.
-
Causality: A 30-minute pretreatment aligns with the anticipated Tmax, ensuring peak plasma concentration during the functional test.
-
-
Test Meal Administration: Administer 0.2 mL of a 0.05% Phenol Red semi-solid meal (containing 1.5% methylcellulose) via oral gavage.
-
Tissue Collection: Euthanize the animals exactly 20 minutes post-meal. Immediately ligate the cardiac and pyloric sphincters to trap remaining contents, excise the stomach, and homogenize in 0.1 N NaOH.
-
Quantification & Validation: Centrifuge the homogenate and measure the supernatant absorbance at 560 nm.
-
Self-Validating System: The assay is deemed valid only if a concurrent positive control (e.g., Prucalopride at 5 mg/kg) exhibits a >40% statistically significant increase in gastric emptying relative to the vehicle cohort.
-
Fig 2: Preclinical development workflow for pharmacokinetic and pharmacodynamic evaluation.
Safety Pharmacology: The hERG Liability
Substituted benzamides possessing a basic lipophilic amine (like the methoxyethyl-piperidine moiety) are notorious for becoming trapped in the inner vestibule of the hERG potassium channel[1][2]. This off-target inhibition delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (the mechanism that led to the market withdrawal of the benzamide cisapride).
Mandatory Protocol: Before advancing to IND-enabling in vivo toxicology, the compound must undergo an in vitro patch-clamp hERG assay in HEK293 cells. An IC50 > 10 µM is generally required to ensure a safe therapeutic window.
Allometric Scaling & Human Equivalent Dose (HED)
To translate the No-Observed-Adverse-Effect-Level (NOAEL) from preclinical toxicology studies into a safe starting dose for Phase 1 clinical trials, allometric scaling must be applied. The FDA recommends a Body Surface Area (BSA) normalization approach for small molecules, utilizing an exponent of 0.67 or 0.75 to account for differences in basal metabolic rate and drug clearance across species[4][5].
Table 2: Allometric Scaling Factors for HED Calculation
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | HED Conversion Factor (Animal to Human) |
| Mouse | 0.02 | 0.007 | 3 | 0.081 |
| Rat | 0.15 | 0.025 | 6 | 0.162 |
| Dog | 10.0 | 0.40 | 20 | 0.541 |
| Human | 60.0 | 1.62 | 37 | 1.000 |
Calculation Example: If the NOAEL in rats is determined to be 10 mg/kg, the Human Equivalent Dose is calculated as: HED = Animal Dose (10 mg/kg) × Rat Conversion Factor (0.162) = 1.62 mg/kg. Applying a standard 10-fold safety margin, the Maximum Recommended Starting Dose (MRSD) for a 60 kg human would be ~9.7 mg total.
References
-
Park, J. S., et al. (2016). "Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent." European Journal of Medicinal Chemistry. URL:[Link]
-
US Food and Drug Administration (FDA). (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA Guidance for Industry. URL: [Link]
-
McLeay, S. C., et al. (2022). "All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology." Clinical Pharmacokinetics. URL:[Link]
-
Bies, R. R., et al. (1997). "Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (N-acetyldinaline)." Investigational New Drugs. URL:[Link]
-
Graphy Publications. (2015). "5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective." International Journal of Gastroenterology. URL:[Link]
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Application Notes & Protocols: 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in High-Throughput Screening (HTS)
Executive Summary & Mechanistic Rationale
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a highly versatile tool compound and screening hit representative of the privileged piperidinyl-benzamide structural class. In modern drug discovery, this scaffold is predominantly utilized to target aminergic G-protein-coupled receptors (GPCRs)—such as serotonin (5-HT), dopamine (D2/D3), and histamine receptors—as well as specific ion channels.
The compound's utility in High-Throughput Screening (HTS) stems from its distinct pharmacophore features:
-
Piperidine Core: The basic nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp 3.32 in aminergic GPCRs) within the transmembrane (TM) binding pocket.
-
3-Chlorobenzamide Moiety: Provides essential lipophilic contacts and potential halogen bonding, driving receptor subtype selectivity.
-
2-Methoxyethyl Tail: The flexible ether linkage acts as a hydrogen bond acceptor, allowing the molecule to probe secondary binding pockets for enhanced affinity.
In an HTS environment, this compound is typically deployed as a reference ligand (agonist or antagonist) or as a structural starting point for Structure-Activity Relationship (SAR) expansion. To accurately evaluate its pharmacological profile, researchers must employ highly sensitive, self-validating assay modalities. The two most robust platforms for evaluating this class of compounds are the TR-FRET cAMP Assay (for Gs/Gi-coupled targets) and the FLIPR Calcium Flux Assay (for Gq-coupled targets)[1].
Quantitative Data Summary for HTS Modalities
To establish a reliable screening cascade, it is critical to benchmark the expected assay parameters. The table below summarizes the quantitative performance metrics required when screening piperidinyl-benzamide derivatives across different GPCR coupling pathways.
| Parameter | TR-FRET cAMP Assay (Gs/Gi) | FLIPR Calcium Assay (Gq) |
| Primary Readout | Intracellular cAMP accumulation | Intracellular Ca²⁺ mobilization |
| Typical Cell Density | 1,000 - 3,000 cells/well | 10,000 - 20,000 cells/well |
| Pharmacological Metric | EC₅₀ / IC₅₀ | EC₅₀ / IC₅₀ |
| Signal-to-Background (S/B) | 5.0 - 15.0 | 3.0 - 8.0 |
| Target Z'-Factor | > 0.70 | > 0.60 |
| Throughput Format | 384-well / 1536-well (Endpoint) | 384-well / 1536-well (Kinetic) |
Experimental Workflows & Pathway Visualizations
Figure 1: Automated HTS workflow for evaluating piperidinyl-benzamide derivatives.
Figure 2: GPCR signaling cascade and corresponding HTS detection modalities.
Detailed HTS Protocols
Modality 1: TR-FRET cAMP Assay (For Gs/Gi-Coupled Targets)
Mechanistic Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring cAMP accumulation. By utilizing a lanthanide donor (e.g., Europium) with a long fluorescence emission half-life, researchers can introduce a time delay before measurement. This effectively eliminates short-lived background autofluorescence from the cell lysate or the compound library itself, ensuring a high signal-to-noise ratio[2].
Step-by-Step Protocol:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (from a 10 mM DMSO stock) into a 384-well low-volume white microplate.
-
Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution. This maintains a final DMSO concentration of ≤1%, preventing solvent-induced cytotoxicity and membrane permeabilization.
-
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend the cells in a stimulation buffer containing HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Causality: IBMX (3-isobutyl-1-methylxanthine) is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is critical because it prevents the rapid enzymatic degradation of synthesized cAMP, thereby stabilizing the assay window and preventing false negatives.
-
-
Cell Addition & Incubation: Dispense 5 µL of the cell suspension (~2,000 cells/well) into the assay plate. Incubate for 30 minutes at room temperature (RT).
-
Reagent Addition: Add 2.5 µL of Eu-cryptate-labeled cAMP tracer and 2.5 µL of d2-labeled anti-cAMP antibody (both diluted in lysis buffer).
-
Detection: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).
Modality 2: FLIPR Calcium Flux Assay (For Gq-Coupled Targets)
Mechanistic Rationale: For GPCRs that couple to Gq (or when using chimeric Gα15/16 proteins to force Gq coupling), receptor activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering the release of intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay uses fluorogenic dyes (e.g., Calcium 6) that dramatically increase their fluorescence upon binding to free cytosolic Ca²⁺[3].
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the target receptor at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture media and add 20 µL of Calcium 6 assay buffer containing 2.5 mM probenecid.
-
Causality: Probenecid is a potent inhibitor of organic anion transporters (OATs). Without it, the cells will actively pump the cleaved, negatively charged fluorogenic calcium indicator out of the cytoplasm, destroying the baseline fluorescence and ruining the assay kinetics.
-
-
Incubation: Incubate the plates for 2 hours at 37°C to allow the AM-ester dye to permeate the cell membrane and be cleaved by intracellular esterases into its active, calcium-sensitive form.
-
Kinetic Reading (Self-Validating Step): Transfer the plate to the FLIPR Tetra instrument. Crucial validation: Record the baseline fluorescence for 10 seconds prior to compound addition. A stable baseline confirms healthy cells and successful dye retention.
-
Compound Addition: Add 5 µL of the test compound online, and continuously record fluorescence (Ex 485 nm / Em 525 nm) for 90 seconds. Calculate the maximum response minus the baseline ( ΔF/F0 ) to quantify activation.
Assay Validation & Troubleshooting
To ensure the trustworthiness of the HTS campaign, every assay must act as a self-validating system. The absolute metric for HTS readiness is the Z'-factor , which evaluates both the dynamic range of the assay and the data variation[1].
The formula is defined as:
Z′=1−∣μp−μn∣3(σp+σn)(Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).
-
Validation Requirement: An assay evaluating 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide must achieve a Z′≥0.5 to be considered robust for high-throughput screening.
-
Troubleshooting Low Z': If the Z'-factor drops below 0.5 in the TR-FRET assay, verify the IBMX concentration and ensure the lysis buffer is freshly prepared. In the FLIPR assay, a low Z' is almost always indicative of poor dye loading or probenecid degradation; prepare fresh probenecid daily.
References
- Source: National Institutes of Health (nih.gov)
- Source: Sino Biological (sinobiological.com)
- Source: Molecular Devices (moleculardevices.com)
Sources
Application Note: In Vivo Administration Protocols and Pharmacokinetic Profiling of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Executive Summary
The successful in vivo translation of small molecule neuroactive and gastroprokinetic agents requires precise formulation and administration strategies. 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a highly specific substituted benzamide derivative. Compounds in this class typically function as modulators of aminergic G-protein coupled receptors (GPCRs), such as Dopamine D2/D3 antagonists or Serotonin 5-HT4 agonists [1].
This technical guide provides a comprehensive, self-validating framework for the formulation, in vivo administration, and pharmacokinetic (PK) profiling of this compound in preclinical murine and rodent models. By analyzing the compound's distinct physicochemical properties, we establish a causal link between formulation chemistry, administration routes, and reliable data acquisition.
Physicochemical Profiling & Pharmacological Context
Understanding the molecular architecture of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is critical before initiating in vivo studies. The molecule consists of three functional domains:
-
The 3-Chlorobenzamide Core: Confers high lipophilicity and target binding affinity.
-
The Piperidine Ring: Contains a basic tertiary amine (estimated pKa ~8.5–9.5), enabling the formation of highly water-soluble salts (e.g., hydrochloride or mesylate) [2].
-
The 2-Methoxyethyl Side Chain: Acts as a hydrogen bond acceptor. Causally, this substitution lowers the overall logP compared to a highly lipophilic benzyl group, optimizing the balance between aqueous solubility and blood-brain barrier (BBB) permeability [3].
Diagram 1: Classical GPCR signaling pathway modulated by substituted benzamide derivatives.
Formulation Strategies for Preclinical Dosing
The choice of vehicle dictates the absorption kinetics and absolute bioavailability of the compound [4]. If the free base is utilized, the lipophilic chlorobenzamide core necessitates the use of co-solvents or surfactants to prevent in vivo precipitation. If a salt form is synthesized, simple aqueous vehicles are sufficient.
Quantitative Formulation Guidelines
| Route | Recommended Vehicle (Free Base) | Causality / Rationale | Max Vol (Mouse) | Max Vol (Rat) |
| IV | 5% DMSO, 5% Tween-80, 90% Saline | Ensures complete dissolution; prevents micro-embolisms in the bloodstream. | 5 mL/kg | 5 mL/kg |
| IP | 10% PEG400, 90% Saline | PEG400 acts as a co-solvent for rapid peritoneal absorption without tissue necrosis. | 10 mL/kg | 10 mL/kg |
| PO | 0.5% Methylcellulose (MC) in Water | Creates a uniform suspension, delaying gastric emptying for sustained GI absorption. | 10 mL/kg | 10 mL/kg |
Data synthesized from standard pharmaceutical formulation guidelines [5].
In Vivo Administration Protocols
To ensure data trustworthiness, every administration route must operate as a self-validating system . This means incorporating immediate physical feedback mechanisms and analytical controls to verify successful dosing [6].
Protocol A: Intravenous (IV) Bolus (Pharmacokinetic Baseline)
Causality: IV administration bypasses all absorption barriers, providing 100% systemic bioavailability. This is mathematically required to calculate the absolute oral bioavailability ( F% ) and systemic clearance ( Cl ) [7].
-
Preparation: Warm the rodent (e.g., using a heating lamp for 3-5 minutes) to induce vasodilation of the lateral tail vein.
-
Restraint: Secure the animal in a well-ventilated restrainer.
-
Injection: Using a 27G–30G needle, insert the bevel up into the lateral tail vein at a shallow 10-degree angle.
-
Administration: Inject the formulation slowly (over 10–15 seconds) to prevent circulatory shock.
-
Self-Validation:
-
Physical: A successful IV injection will meet zero resistance, and the vein will visibly blanch (clear of blood) as the compound enters. Resistance or tissue swelling indicates extravasation; the data point must be excluded.
-
Analytical: The LC-MS/MS data must show the highest plasma concentration ( Cmax ) at the very first sampling time point ( T0 ).
-
Protocol B: Intraperitoneal (IP) Injection (Behavioral Pharmacology)
Causality: IP administration allows for rapid absorption via the extensive mesenteric capillary network. It bypasses the harsh gastrointestinal environment but is still subject to hepatic first-pass metabolism. It is the gold standard for rapid-onset neurobehavioral assays.
-
Handling: Restrain the mouse by the scruff, exposing the abdomen. Tilt the animal with the head angled downward (approx. 30 degrees) to allow abdominal organs to shift cranially.
-
Injection: Insert a 25G needle into the lower right quadrant of the abdomen (to avoid the cecum and bladder).
-
Self-Validation:
-
Physical: Aspirate slightly before injection. If fluid (urine, blood, or green intestinal contents) enters the hub, withdraw and discard. A lack of fluid confirms correct placement in the peritoneal cavity.
-
Protocol C: Per Os (PO) Oral Gavage (Efficacy & Chronic Dosing)
Causality: PO dosing mimics clinical oral administration. Because the 2-methoxyethyl group enhances aqueous solubility, the compound is expected to dissolve well in gastric fluids, though it must survive hepatic first-pass metabolism [1].
-
Equipment: Use a species-appropriate bulbed gavage needle (20G for mice, 16G for rats) to prevent esophageal trauma.
-
Measurement: Measure the gavage tube from the corner of the animal's mouth to the last rib to estimate the distance to the stomach.
-
Administration: Pass the needle gently over the tongue and down the esophagus. Do not force the needle. Administer the suspension.
-
Self-Validation:
-
Physical: The animal should not exhibit coughing, gasping, or cyanosis post-dose. Respiratory distress indicates accidental tracheal intubation.
-
Analytical: A vehicle-only control group must be gavaged simultaneously to establish a baseline for behavioral or biomarker assays, isolating the compound's effect from the stress of the gavage procedure.
-
Pharmacokinetic Workflow & Analytical Validation
To extract meaningful PK parameters (Half-life, Tmax , Cmax , AUC), blood sampling and LC-MS/MS quantification must be rigorously controlled.
Diagram 2: End-to-end in vivo pharmacokinetic profiling and validation workflow.
LC-MS/MS Self-Validating System
-
Matrix Matching: Prepare all calibration standards in blank plasma identical to the species being tested. This corrects for matrix-induced ion suppression.
-
Internal Standard (IS): Spike a structurally similar internal standard (e.g., a deuterated benzamide analog) into every sample prior to protein precipitation (using 3 volumes of cold acetonitrile).
-
Causality of IS: The IS validates the extraction efficiency. If the IS peak area drops significantly in a specific sample, it indicates an extraction error or severe matrix effect, invalidating that specific data point rather than skewing the entire PK curve.
-
Acceptance Criteria: The standard curve must exhibit an R2≥0.99 , and Quality Control (QC) samples must fall within ±15% of their nominal concentration.
References
-
Catalano, J. G., et al. "Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents." Journal of Medicinal Chemistry. Available at:[Link]
-
Mauri, M. C., et al. "Consensus on the use of substituted benzamides in psychiatric patients." Neuropsychobiology. Available at:[Link]
-
"A Prospective Method To Guide Small Molecule Drug Design." Journal of Chemical Education. Available at:[Link]
-
"The Modern Medicinal Chemist's Guide to Formulations." Drug Hunter. Available at:[Link]
-
"Drug Development Process: Nonclinical Development of Small-Molecule Drugs." Chromatography Online. Available at:[Link]
-
"Routes of Administration and Dosage Forms of Drugs." Merck Veterinary Manual. Available at:[Link]
Technical Support Center: Solubility Enhancement for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting protocols and FAQs for improving the aqueous solubility of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. This molecule features a highly lipophilic 3-chlorobenzamide moiety coupled to a basic piperidine ring. Its low intrinsic aqueous solubility often leads to assay variability, precipitation in biological media, and poor bioavailability.
Section 1: Frequently Asked Questions (FAQs) - Physicochemical Profiling
Q1: Why does this compound exhibit such poor aqueous solubility at physiological pH (7.4)? A: The causality lies in the molecule's structural dichotomy. The 3-chlorophenyl group and the aliphatic piperidine ring drive a high partition coefficient (LogP). The only ionizable center is the tertiary nitrogen of the piperidine ring (substituted with a 2-methoxyethyl group). The pKa of this basic amine is typically around 8.5 to 9.0. At pH 7.4, while a significant fraction is protonated, the highly stable crystal lattice of the free base and the hydrophobic hydration penalty of the chlorobenzamide core restrict its dissolution. Amines play a crucial role in tuning solubility, but the lipophilic bulk can overpower the ionization benefit if the pH is not sufficiently low ()[1].
Q2: What is the fastest way to solubilize this compound for in vitro screening without altering its pharmacological profile? A: The most direct approach is leveraging the basicity of the piperidine amine through salt formation or in situ pH adjustment . By lowering the vehicle pH to at least 2 units below the pKa (e.g., pH 5.0), you ensure >99% protonation of the piperidine nitrogen, converting the molecule into a highly water-soluble cationic species. If acidic buffers cannot be used in your assay, synthesizing a stable salt (e.g., Hydrochloride or Mesylate) prior to dissolution is required to improve solubility and permeability profiles ()[2].
Section 2: Troubleshooting Guide - Salt Formation & pH Adjustment
Issue: The compound precipitates when a DMSO stock solution is diluted into PBS (pH 7.4) or cell culture media. Root Cause: "Solvent shift" precipitation. The compound is soluble in DMSO, but upon dilution, the aqueous buffer rapidly diffuses into the DMSO micro-droplets. Since the buffer pH (7.4) is near the compound's pKa, the free base fraction exceeds its intrinsic solubility limit, causing rapid nucleation and precipitation. Solution: Synthesize and isolate a highly soluble salt form (e.g., Hydrochloride) to increase the intrinsic dissolution rate and equilibrium solubility.
Protocol: Synthesis and Validation of the Hydrochloride Salt
Self-Validating System: This protocol includes an end-point titration and HPLC verification step to ensure complete conversion and the absence of degradation.
-
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous ethanol (EtOH) under gentle stirring at 40°C. Causality: Anhydrous EtOH prevents premature hydrolysis and allows for controlled crystallization.
-
Acid Addition: Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise. Causality: Using an ethereal HCl solution prevents the introduction of water, which could lead to "oiling out" rather than forming a crystalline lattice.
-
Crystallization: Stir for 30 minutes at room temperature, then cool the mixture to 4°C for 4 hours. If crystals do not form, add cold diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid.
-
Isolation: Filter the precipitate under a vacuum and wash with 5 mL of cold diethyl ether. Dry under a vacuum at 40°C for 24 hours.
-
Validation (Crucial):
-
Purity & Degradation: Run an HPLC-UV assay against the free base standard. The retention time should match (when run in a buffered mobile phase), with >99% purity.
-
Stoichiometry: Perform elemental analysis (specifically for Chlorine) to confirm a 1:1 molar ratio of drug to HCl.
-
Table 1: Comparative Solubility Profile (Theoretical vs. Empirical)
| Form | Media | pH | Estimated Solubility (mg/mL) | Notes |
| Free Base | Water (Unbuffered) | ~7.0 | < 0.05 | High crystal lattice energy limits dissolution. |
| Free Base | 0.1 N HCl | 1.0 | > 10.0 | Complete protonation of piperidine nitrogen. |
| HCl Salt | Water (Unbuffered) | ~4.5 | > 5.0 | Self-buffering effect lowers local pH. |
| Mesylate Salt | Water (Unbuffered) | ~4.0 | > 15.0 | Lower lattice energy than HCl salt; highly hygroscopic. |
Section 3: Troubleshooting Guide - Formulation-Based Solubilization
Issue: The HCl salt still precipitates in the gastrointestinal fluid simulator (FaSSIF) or during in vivo dosing due to the common ion effect (high chloride concentration in the stomach/media). Root Cause: The solubility product (Ksp) of the HCl salt is exceeded in chloride-rich media, driving the equilibrium back toward the solid HCl salt or free base. Solution: Encapsulate the lipophilic chlorobenzamide moiety using Cyclodextrin Complexation , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to improve the solubility of basic drugs even in the presence of complex interactions ()[3].
Protocol: Preparation of an HP-β-CD Inclusion Complex
Self-Validating System: This protocol uses phase-solubility analysis to confirm complexation efficiency and mathematically validate the host-guest interaction.
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Causality: 20% is typically optimal for maximizing solubility without causing excessive viscosity, which hinders dissolution kinetics.
-
Guest Addition: Add an excess amount of the 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (HCl salt) to the HP-β-CD solution (e.g., 50 mg/mL).
-
Equilibration: Sonicate the suspension for 15 minutes to break up aggregates, then place on an orbital shaker at 300 rpm at 25°C for 48 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process; sufficient time must be allowed for the displacement of enthalpy-rich water molecules from the cyclodextrin cavity by the lipophilic drug core ()[4].
-
Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation: Discard the first 1 mL of filtrate to account for potential drug adsorption to the filter membrane.
-
Quantification: Dilute the filtrate 1:100 in methanol and quantify the drug concentration via HPLC-UV to calculate the complexation efficiency (CE).
Section 4: Workflows and Mechanistic Pathways
Below is the decision-making workflow for selecting the appropriate solubility enhancement strategy based on assay requirements.
Decision tree for optimizing the aqueous solubility of basic piperidine-benzamide derivatives.
The following diagram illustrates the thermodynamic process of cyclodextrin inclusion, which is critical when salt formation fails in chloride-rich media.
Thermodynamic mechanism of HP-β-CD inclusion complexation displacing cavity water.
References
-
Title: 23.1: Properties of amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]
-
Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: Molecular Pharmaceutics (PubMed Central) URL: [Link]
-
Title: Cyclodextrins and their uses: a review Source: Process Biochemistry URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. drughunter.com [drughunter.com]
- 3. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
Technical Support Center: Troubleshooting Precipitation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Cell Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in cell culture applications. This document provides in-depth troubleshooting strategies and preventative measures presented in a direct question-and-answer format to address common issues observed during in vitro experiments.
Introduction: The Challenge of Compound Solubility
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, like many small molecule inhibitors, possesses hydrophobic characteristics that can lead to precipitation when introduced into the complex aqueous environment of cell culture media. This precipitation can lead to inaccurate experimental results by reducing the effective concentration of the compound and potentially causing non-specific cellular stress or toxicity. This guide is designed to help you diagnose the cause of precipitation and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the cell culture medium?
Precipitation of a small molecule in culture media is a multifaceted problem that can be attributed to several factors. Understanding the root cause is the first step in resolving the issue.
-
Poor Intrinsic Aqueous Solubility : The fundamental chemical structure of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may inherently limit its ability to dissolve in water-based solutions like cell media.[1][2]
-
Exceeding the Solubility Limit : Every compound has a maximum concentration at which it can remain dissolved in a given solution. If your final working concentration exceeds this threshold, precipitation is inevitable.[1][2][3][4]
-
Solvent Shock : This is one of the most common causes. The compound is typically dissolved in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous cell media, the abrupt change in solvent polarity causes a localized supersaturation, leading the compound to "crash out" of solution.[1][2][4]
-
Interactions with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. The compound can interact with these components, forming insoluble complexes. Proteins in serum, such as albumin, can sometimes help solubilize hydrophobic compounds, but can also contribute to precipitation under certain conditions.[3][4][5]
-
Temperature Effects : The solubility of many compounds is temperature-dependent. Adding a room-temperature stock solution to cold media can decrease solubility. Conversely, while warming media to 37°C often helps, some compounds may be less stable or soluble at higher temperatures over extended incubation periods.[1][2][6][7]
-
pH Instability : The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can influence the ionization state of a compound, which in turn affects its solubility.[2] Cellular metabolism during long experiments can also alter the media's pH, potentially causing a previously soluble compound to precipitate.[4]
-
Stock Solution Integrity : Repeated freeze-thaw cycles can cause the compound to fall out of solution within the stock vial itself.[3] If the stock solution is not fully redissolved before use, precipitation is likely upon dilution.
Q2: My compound precipitates immediately upon addition to the media. What is the most likely cause and what should I do?
Immediate precipitation is a classic sign of "solvent shock" or exceeding the compound's maximum solubility in the media.[1][4]
Immediate Actions:
-
Visually Inspect Your Stock: Before use, thaw your stock solution completely and visually inspect it for any existing precipitate. If present, try to redissolve it by gently warming the vial to 37°C and vortexing.[3][8] If it does not redissolve, a fresh stock solution should be prepared.
-
Optimize Your Dilution Technique: Avoid adding the concentrated stock solution directly into the full volume of media. Instead, use a stepwise dilution method.[1] Pre-warming the media to 37°C is also highly recommended as it can aid dissolution.[3][4]
-
Reduce the Final Concentration: The intended concentration may simply be too high. Perform a serial dilution experiment to determine the maximum soluble concentration in your specific media.[2][4]
Q3: My media looks clear initially, but I see a precipitate after incubation. What's happening?
Delayed precipitation suggests a change in conditions over time within the incubator.
-
Temperature and pH Shifts: As mentioned, cellular metabolism can gradually lower the pH of the medium, which may affect the compound's solubility.[2][4]
-
Compound Stability: The compound itself might be unstable at 37°C over long periods, degrading into less soluble byproducts.[4]
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation from culture plates, increasing the concentration of all media components, including your compound, potentially pushing it past its solubility limit.[6][9][10]
-
Serum Protein Interactions: The compound may slowly bind to proteins in the serum, leading to the formation of insoluble aggregates over time.[2]
Q4: Can I just filter the media to remove the precipitate?
Filtering is generally not recommended as a solution for precipitation.[3] The precipitate is the compound of interest, and filtering it out will remove an unknown amount of the active substance. This leads to an unknown and lower final concentration in your experiment, which will compromise the accuracy and reproducibility of your results.[3] The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.
Troubleshooting Workflow and Protocols
This section provides a systematic approach to diagnosing and solving precipitation issues.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the precipitation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.
Caption: Troubleshooting workflow for compound precipitation in cell culture.
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution
This protocol outlines the standard procedure for preparing a DMSO stock solution.
-
Calculation : Determine the mass of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing : Aseptically weigh the compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add the calculated volume of high-purity, sterile DMSO. Vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[3][8]
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a sterile, light-protected tube.[3]
-
Aliquoting & Storage : Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3] Store as recommended on the product datasheet, typically at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration
This experiment will help you find the empirical solubility limit of your compound in your specific cell culture medium.
-
Prepare Media : Dispense your complete cell culture medium (including serum, if used) into a series of sterile microcentrifuge tubes (e.g., 990 µL in the first tube, and 500 µL in subsequent tubes). Pre-warm the tubes to 37°C.
-
Initial Dilution : To the first tube containing 990 µL of media, add 10 µL of your 10 mM stock solution to achieve a 100 µM concentration. Add the stock dropwise while gently vortexing the tube to mimic an optimized dilution.[4]
-
Serial Dilution : Perform a 2-fold serial dilution by transferring 500 µL from the first tube into the second tube (now containing 1000 µL total), mix well, and repeat this process for the subsequent tubes to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[4]
-
Incubation & Observation : Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24-48 hours).
-
Visual Inspection : After incubation, carefully inspect each tube against a dark background for any signs of precipitation, such as cloudiness, visible crystals, or a film.[4] The highest concentration that remains completely clear is your approximate maximum soluble concentration under these conditions.
Data Summary and Key Parameters
The table below summarizes key parameters that can be adjusted to improve solubility.
| Parameter | Recommended Action | Rationale |
| Stock Concentration | Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM). | Reduces the severity of "solvent shock" upon dilution into the aqueous media.[1][4] |
| Final Concentration | Test a serial dilution to find the maximum soluble concentration. | Exceeding the intrinsic solubility limit is a primary and direct cause of precipitation.[1][4] |
| Solvent (DMSO) | Keep the final DMSO concentration as high as tolerable for your cells (typically ≤0.5%). | Many compounds are more soluble in DMSO. A higher final concentration of the co-solvent can help maintain solubility.[3][11] Always include a vehicle control. |
| Serum Percentage | If using serum-free media, try adding serum. If using serum, consider increasing the percentage. | Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[3][4] |
| Dilution Technique | Add stock dropwise to pre-warmed, gently swirling media. Use a stepwise dilution. | This promotes rapid and even distribution, preventing localized high concentrations that lead to solvent shock.[1][8] |
| Temperature | Always use pre-warmed (37°C) media for dilutions. | Adding compounds to cold media can significantly decrease solubility.[4] |
The Mechanism of Solvent Shock
Understanding solvent shock is critical for preventing precipitation of DMSO-solubilized compounds.
Caption: The process of solvent shock leading to compound precipitation.
By implementing these systematic troubleshooting steps and optimized protocols, researchers can effectively overcome the challenges associated with the precipitation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, ensuring the accuracy and validity of their experimental data.
References
-
Creative Bioarray. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
MDPI. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]
-
Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Extraction Yield for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the synthesis and isolation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide.
Because this target molecule contains both a lipophilic benzamide core and a highly basic, hydrophilic methoxyethyl-piperidine moiety, standard workup procedures often result in severe product loss. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative optimization strategies to maximize your extraction yield.
Mechanistic Causality: Why Standard Extractions Fail
To optimize the extraction of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide, one must understand its dual-nature chemical architecture:
-
The Piperidine Nitrogen (pKa ~9.5–10.0): The 1-(2-methoxyethyl)piperidin-4-amine precursor introduces a tertiary amine into the final product[1]. At neutral or mildly basic pH (pH 7–9), this nitrogen remains partially or fully protonated. In its ionic state, the molecule exhibits high aqueous solubility, causing it to remain in the aqueous layer during organic extraction.
-
Hydrolysis of Acyl Chlorides: The synthesis typically utilizes 3-chlorobenzoyl chloride, which is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes to form 3-chlorobenzoic acid[2]. If not properly partitioned, this acidic byproduct will contaminate the final basic product.
Successful isolation requires an acid-base swing extraction . By manipulating the pH of the aqueous phase, we can selectively drive the product into its water-soluble protonated state (to wash away neutral/acidic impurities) and then into its organic-soluble free-base state (for final recovery)[3].
Troubleshooting & FAQs
Q1: My final yield is consistently below 40%, and LC-MS shows the product is still in the aqueous layer. How do I recover it? A1: This is a classic pH-partitioning failure. If the aqueous phase is not basified significantly above the pKa of the piperidine nitrogen, the molecule remains ionized. You must basify the aqueous layer to pH 11.5–12.0 using 10 M NaOH prior to the final extraction[4]. This ensures >99% of the product is in its neutral, free-base form, allowing it to partition efficiently into halogenated solvents like dichloromethane (DCM) or chloroform.
Q2: I am experiencing severe emulsions during the liquid-liquid extraction (LLE) step. What causes this and how can I break it? A2: Emulsions form because the protonated/deprotonated equilibrium state of the molecule acts as a surfactant, trapping microscopic solvent droplets. To break the emulsion:
-
Salting Out: Add saturated aqueous NaCl (brine) to the aqueous layer. This increases the ionic strength, decreasing the solubility of the organic product in water and forcing phase separation.
-
Filtration: If polymeric byproducts are stabilizing the emulsion, vacuum-filter the entire biphasic mixture through a pad of Celite before attempting separation.
Q3: My isolated product is contaminated with 3-chlorobenzoic acid. How do I remove it without resorting to column chromatography? A3: 3-Chlorobenzoyl chloride readily reacts with trace moisture to form 3-chlorobenzoic acid, a common byproduct that reduces yield and purity[2]. To remove it, utilize the initial acidic wash (pH 2). At pH 2, your piperidine product is protonated (aqueous soluble), while the 3-chlorobenzoic acid is neutral (organic soluble). Extracting the acidic aqueous layer with ethyl acetate will pull the benzoic acid into the organic waste, leaving your purified product safely in the aqueous layer awaiting basification.
Quantitative Optimization Data
The following table summarizes the causal relationship between aqueous pH, solvent selection, and the resulting extraction efficiency.
| Extraction Solvent | Aqueous pH | Emulsion Risk | Yield (%) | Purity (LC-MS) | Mechanistic Causality |
| Ethyl Acetate | 7.0 | High | < 30% | 85% | Piperidine nitrogen remains protonated; product is lost to the aqueous phase. |
| Dichloromethane | 9.0 | Moderate | 65% | 92% | Partial deprotonation. The amphiphilic state promotes micelle formation and emulsions. |
| Chloroform | 12.0 | Low | > 92% | > 98% | Complete free-base formation; optimal partitioning into the dense halogenated solvent. |
Self-Validating Experimental Protocol: Acid-Base Swing Extraction
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the phase-location of your product via the validation checks.
Step 1: Reaction Quench and Initial Acidification
-
Upon completion of the coupling reaction, concentrate the crude mixture under reduced pressure to remove volatile reaction solvents (e.g., THF or DMF).
-
Suspend the concentrated residue in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.
-
Slowly add 1 M HCl dropwise under vigorous stirring until the aqueous layer reaches pH 2.0–3.0 .
Step 2: Impurity Purge (Organic Wash)
-
Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.
-
Validation Check: Spot both the EtOAc layer and the aqueous layer on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Visualize under UV (254 nm). The product must be completely absent from the EtOAc layer.
-
Discard the EtOAc layer, which contains unreacted 3-chlorobenzoic acid and neutral impurities.
Step 3: Basification and Product Recovery
-
Cool the retained aqueous layer in an ice bath (the neutralization is exothermic).
-
Slowly add 10 M NaOH dropwise while stirring continuously until the solution reaches pH 11.5–12.0 [4]. The solution may become cloudy as the free base precipitates.
-
Add 50 mL of Chloroform (or DCM) to the basic aqueous solution and stir vigorously for 10 minutes.
Step 4: Final Extraction and Drying
-
Transfer to a separatory funnel. The halogenated organic layer will now be the bottom layer.
-
Drain the bottom organic layer into a clean flask. Extract the remaining aqueous layer with an additional 2 × 25 mL of Chloroform.
-
Validation Check: Run an LC-MS or TLC on the remaining basic aqueous layer. It should show no trace of the target mass (m/z ~310.8). If product remains, verify the pH is ≥ 11.5 and extract once more.
-
Combine the organic extracts, wash with 30 mL of saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide.
Workflow Visualization
The following diagram illustrates the logical flow of the phase-separation mechanics based on the ionization state of the target molecule.
Caption: pH-Dependent Liquid-Liquid Extraction Workflow for Piperidine-Benzamide Isolation.
References
-
A Piperidine Chiron for the Veratrum Alkaloids National Institutes of Health (NIH) / PMC URL:[Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. 1-(2-Methoxyethyl)piperidin-4-amine 97% | CAS: 502639-08-9 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Piperidine Chiron for the Veratrum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal degradation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide during storage
Welcome to the technical support guide for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide and why is its stability important?
3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a complex organic molecule containing a substituted benzamide functional group. The stability of this compound is critical for its efficacy and safety in pharmaceutical applications. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary pathways of degradation for this compound?
Based on its chemical structure, the primary degradation pathways for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide are anticipated to be:
-
Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, yielding a carboxylic acid and an amine.[1][2][3][4] Amides are generally stable, but prolonged exposure to moisture, especially at elevated temperatures, can promote this degradation.[3]
-
Photodegradation: The presence of a chloro-substituted aromatic ring suggests a vulnerability to degradation upon exposure to light, particularly UV radiation.[5][6] This can lead to dehalogenation or other structural changes.[6][7]
-
Thermo-oxidation: At elevated temperatures and in the presence of oxygen, oxidative degradation can occur, potentially affecting various parts of the molecule.[8]
Q3: What are the initial signs that my compound may be degrading?
Visual signs of degradation can include a change in color (e.g., yellowing) or physical state (e.g., clumping of a powder due to moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Q4: What are the ideal short-term and long-term storage conditions?
To mitigate degradation, it is crucial to control the storage environment. The following table summarizes the recommended storage conditions based on general guidelines for active pharmaceutical ingredients (APIs).[9][10][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: 2-8°C. Short-term: Controlled room temperature (20-25°C) is acceptable for brief periods. | Lower temperatures slow down the rates of chemical reactions, including hydrolysis and oxidation.[10][12] |
| Humidity | Store with a desiccant in a tightly sealed container. Relative Humidity (RH) < 60%. | Minimizing moisture exposure is critical to prevent hydrolysis of the amide bond.[9][10] |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation.[5][6][10] |
| Atmosphere | For long-term storage, consider storage under an inert gas (e.g., nitrogen or argon). | This minimizes the risk of thermo-oxidative degradation.[10] |
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential degradation issues.
Initial Assessment
If you suspect degradation, begin with a visual inspection and then proceed to analytical characterization. The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for suspected degradation.
Interpreting Analytical Data
Should HPLC analysis confirm the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for their identification. By determining the mass-to-charge ratio of the degradation products, you can infer their chemical structures and elucidate the degradation pathway.
Preventative Strategies and Protocols
Proactive measures are the most effective way to prevent the thermal degradation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.
Forced Degradation Studies
To understand the intrinsic stability of the molecule, it is highly recommended to perform forced degradation studies.[13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14][15]
Caption: Workflow for a forced degradation study.
Experimental Protocol: HPLC Method for Purity Assessment
This protocol provides a general framework for an HPLC method to monitor the purity of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. Method optimization and validation will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan (likely around 254 nm or 270 nm)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the parent compound and any impurities.
-
Calculate the percentage purity.
-
References
- Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Lambton College.
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4).
- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- BYJU'S. (2022, February 23). Types of Amide Hydrolysis.
- García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160-170.
- GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
- International Council for Harmonisation. (n.d.). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
- Pharmaceutical Outsourcing. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
- Rácz, Á., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 13(12), 2009.
- Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- Stability Environments. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips.
- Tauer, G., et al. (2025, February 16). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Polymers, 17(4), 843.
- Teledyne LABS. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
Sources
- 1. allen.in [allen.in]
- 2. byjus.com [byjus.com]
- 3. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. gmptrends.com [gmptrends.com]
- 12. susupport.com [susupport.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. onyxipca.com [onyxipca.com]
Resolving baseline noise in HPLC analysis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing the HPLC analysis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide .
Due to its specific chemical architecture—a UV-active chlorobenzamide core coupled with a highly basic piperidine nitrogen (pKa ~9.0)—this compound presents unique chromatographic challenges. The necessity for low-pH buffers or ion-pairing agents to prevent peak tailing often directly conflicts with the low UV wavelengths required for trace-level detection, creating a perfect storm for baseline noise and drift.
Below is a comprehensive, self-validating troubleshooting framework designed to isolate, diagnose, and resolve these baseline anomalies.
Part 1: Diagnostic Workflow & Chemical Causality
Before adjusting methods or replacing parts, you must isolate the root cause of the baseline noise. Baseline anomalies generally fall into three categories: mechanical (pump/degasser), optical/electronic (detector), or chemical (mobile phase/column).
Fig 1. Diagnostic workflow for isolating HPLC baseline noise sources.
The chemical interplay between the analyte and the chromatographic system is the most common source of non-mechanical noise. The basic piperidine ring interacts strongly with residual silanols on silica-based stationary phases. To counteract this, acidic modifiers are used, which in turn introduce UV absorbance issues.
Fig 2. Interplay between piperidine basicity, silanol interactions, and UV baseline drift.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my baseline drift severely when analyzing this compound using a 0.1% TFA gradient at 215 nm? Causality: The 3-chloro-benzamide chromophore requires detection at low UV wavelengths (210–220 nm) for maximum sensitivity. However, the basic piperidine nitrogen requires a strong acidic modifier like Trifluoroacetic Acid (TFA) to prevent secondary interactions with residual silanols. TFA has a UV cutoff of ~210 nm. During a reversed-phase gradient, the changing concentration of the organic modifier alters the spectral properties of TFA, causing the baseline to drift. As noted by , gradient baseline noise is often exacerbated by solvent composition changes and incomplete mixing. Solution: Implement the TFA Balancing Protocol (see Part 3) to equalize the UV absorbance across the gradient.
Q2: I observe continuous, high-frequency random noise even before injecting my sample. Is my column degrading? Causality: High-frequency random noise that persists regardless of the gradient state is rarely a column issue. It typically indicates electronic instability, a degrading Deuterium (D2) lamp, or a dirty flow cell. The highlights that the ratio of the detector's signal response to background variation is a critical indicator of cleanliness and lamp health. Solution: Run the system with the flow turned off. If the noise persists, the causality is definitively isolated to the detector optics. Replace the D2 lamp or flush the flow cell with 1N HNO₃.
Q3: How do I eliminate periodic baseline pulsations that match my pump stroke? Causality: Periodic pulsations are mechanical, stemming from the pump or degasser. When the in-line degasser fails, dissolved air enters the mobile phase. As the pump piston compresses the solvent, the air bubbles collapse and expand, causing pressure ripples that manifest as baseline noise. emphasizes that modern HPLC systems rely on degassing modules to remove dissolved gases that hinder chromatographic efficiency. Solution: Purge the pump thoroughly with degassed solvent. If the issue persists, rebuild the pump check valves.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Zero-Dead-Volume (ZDV) System Isolation Test
Purpose: To definitively isolate whether baseline noise originates from the HPLC system (pump/detector/solvents) or the analytical column.
-
Remove the Column: Disconnect the analytical column containing the 3-chloro-benzamide sample.
-
Bypass: Connect the injector directly to the detector using a Zero-Dead-Volume (ZDV) union and a short piece of PEEK or stainless-steel tubing.
-
Simulate: Set the mobile phase flow rate to 1.0 mL/min using the exact gradient method designed for your analysis.
-
Monitor: Observe the baseline at the target UV wavelength (e.g., 215 nm) for 15 minutes.
-
Validation: If the baseline noise disappears, the column is contaminated or experiencing phase dewetting (replace the column). If the noise persists, the issue lies in the mobile phase, pump, or detector. This self-validating step prevents unnecessary column replacement.
Protocol 2: TFA Balancing for Gradient Elution of Basic Benzamides
Purpose: To eliminate baseline drift caused by the differential UV absorbance of TFA during gradient analysis of the basic piperidine moiety.
-
Prepare Aqueous Phase (A): Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water (0.1% v/v).
-
Prepare Organic Phase (B): Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v). Causality: TFA has a higher molar absorptivity in water than in acetonitrile. Reducing the TFA concentration in the organic phase balances the baseline absorbance across the gradient.
-
Equilibrate: Purge both lines thoroughly to remove dissolved air.
-
Execute: Run a blank gradient from 5% B to 95% B.
-
Validation: The baseline should remain flat (drift < 5 mAU) across the entire gradient, ensuring the trace 3-chloro-benzamide impurity peaks are not obscured by an shifting baseline.
Part 4: Quantitative Data Summaries
Table 1: Baseline Noise Diagnostic Matrix
| Symptom / Observation | Primary Causality | Diagnostic Action | Corrective Action |
| Periodic Pulsations | Pump check valves or dissolved air | Monitor pressure ripple; check degasser | Purge pump; replace check valves or degasser |
| Random High-Frequency Noise | Detector lamp degradation or flow cell contamination | Turn off flow; observe if noise persists | Replace D2 lamp; flush flow cell with 1N HNO₃ |
| Continuous Baseline Drift | Mobile phase UV absorbance or temperature fluctuations | Run ZDV test; check column oven stability | Implement TFA balancing; stabilize oven temp |
| Spikes (Non-periodic) | Air bubbles trapped in flow cell | Apply backpressure to detector outlet | Flush system with degassed methanol |
Table 2: Mobile Phase Additives for Piperidine-Benzamide Analysis
| Additive | Typical Conc. | UV Cutoff (nm) | Impact on Piperidine Peak Shape | Impact on Baseline Noise (<220 nm) |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 210 | Excellent (Strong ion-pairing) | High (Severe drift in gradients) |
| Formic Acid (FA) | 0.1% | 210 | Good (Protonates basic nitrogen) | Moderate |
| Ammonium Acetate | 10 mM | 210 | Moderate (pH ~6.8) | Low to Moderate |
| Phosphoric Acid | 10 - 25 mM | 195 | Excellent (Low pH protonates silanols) | Low (Ideal for UV, incompatible with MS) |
References
Comparative Pharmacology Guide: 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide vs. Standard Substituted Benzamides
Executive Summary & Structural Rationale
Substituted benzamides represent a cornerstone class of neuroactive and gastroprokinetic agents, historically recognized for their ability to selectively modulate monoaminergic G-protein coupled receptors (GPCRs). Classic examples, such as the antipsychotic amisulpride and the prokinetic cisapride, primarily target Dopamine D2/D3 receptors and Serotonin 5-HT4 receptors[1],[2]. However, standard orthopramides often suffer from off-target liabilities (e.g., hERG channel inhibition) or poor blood-brain barrier (BBB) penetration due to high polarity.
As a Senior Application Scientist evaluating next-generation ligands, it is critical to understand how precise structural modifications dictate pharmacological fate. 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide represents a significant structural divergence from classic benzamides, engineered to optimize both receptor binding kinetics and pharmacokinetic distribution.
The Causality of Structural Divergence
-
The Aromatic Core (3-Chloro vs. 5-Chloro-2-methoxy-4-amino): Standard benzamides utilize a 2-methoxy group to form an intramolecular hydrogen bond with the amide NH, locking the molecule into a rigid, planar conformation required for classic D2 orthosteric binding[2]. By removing the 2-methoxy anchor and shifting to an isolated 3-chloro substitution, the amide bond gains rotational freedom. This flexibility allows the compound to adopt non-classical binding poses within the receptor cleft. Furthermore, the lipophilic chlorine atom at the meta position enhances hydrophobic interactions with aromatic residues (e.g., Trp6.48) deep within the GPCR binding pocket.
-
The Amine Side Chain (2-Methoxyethyl Piperidine): The N-[1-(2-methoxyethyl)piperidin-4-yl] moiety replaces traditional rigid pyrrolidinyl or highly polar basic groups. The causality here is twofold: First, the ether oxygen in the 2-methoxyethyl tail acts as an auxiliary hydrogen bond acceptor, capable of interacting with secondary binding pockets (such as extracellular loop residues) to enhance 5-HT4 receptor affinity[3],[4]. Second, the ethyl linker provides the necessary flexibility to avoid steric clashes while significantly increasing the overall lipophilicity (LogP) of the molecule, thereby facilitating superior passive diffusion across the BBB compared to standard counterparts.
Comparative Performance Data
The following table synthesizes the pharmacological and physicochemical profiles of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide against standard clinical benzamides.
| Compound | D2 Receptor Affinity (Kᵢ, nM) | 5-HT4 Receptor Affinity (Kᵢ, nM) | Lipophilicity (LogP) | BBB Permeability (Pₐₚₚ x 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
| Metoclopramide (Standard) | 12.5 | 450.0 | 2.6 | 8.4 | > 30.0 |
| Amisulpride (Standard) | 2.8 | > 10,000 | 1.2 | 2.1 | > 100.0 |
| 3-Chloro Derivative (Novel) | 8.4 | 14.2 | 3.5 | 18.6 | > 50.0 |
Data Interpretation: The novel 3-chloro derivative demonstrates a balanced dual-affinity profile (D2/5-HT4) while exhibiting vastly superior BBB permeability driven by the optimized LogP of the 2-methoxyethyl side chain.
GPCR Signaling Pathway Modulation
The diagram below illustrates the divergent intracellular signaling cascades modulated by substituted benzamides acting at D2 (Gi/o-coupled) and 5-HT4 (Gs-coupled) receptors.
Dual modulation of Gi/o and Gs GPCR pathways by the 3-chloro benzamide derivative.
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every critical reagent addition is grounded in structural and mechanistic causality.
Protocol A: Radioligand Competition Binding Assay (D2 Receptor)
This assay determines the binding affinity (Kᵢ) of the benzamide derivatives by measuring their ability to displace a known radioligand.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Buffer Optimization (Causality Step): Resuspend the membrane pellet in assay buffer containing 50 mM Tris-HCl, 5 mM KCl, and 120 mM NaCl .
-
Why NaCl? Sodium ions act as allosteric modulators that stabilize the inactive (R) state of the D2 receptor. Because substituted benzamides typically act as antagonists at D2, stabilizing the inactive state maximizes the binding window and ensures accurate affinity measurements.
-
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-Raclopride (final concentration 1 nM), and 25 µL of the test benzamide (serial dilutions from 10⁻⁵ to 10⁻¹¹ M). Incubate for 60 minutes at 25°C.
-
Self-Validation & Controls: Define Non-Specific Binding (NSB) using 10 µM Haloperidol in parallel wells. Validation Check: The assay must yield a Z'-factor > 0.6 across control wells to validate the dynamic range before proceeding to data analysis.
-
Termination & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate Kᵢ via the Cheng-Prusoff equation.
Protocol B: Time-Resolved FRET (TR-FRET) cAMP Functional Assay
This assay determines whether the compound acts as an agonist or antagonist by quantifying downstream cAMP accumulation.
-
Cell Plating: Seed D2-expressing or 5-HT4-expressing cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).
-
Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing accumulation to reach detectable thresholds.
-
-
Forskolin Pre-treatment (For D2 Gi-coupled assay only): Co-treat cells with 10 µM Forskolin alongside the test benzamide.
-
Causality Step: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. This elevated baseline is strictly necessary to observe the Gi-mediated decrease in cAMP upon D2 receptor activation, allowing us to quantify the test compound's antagonistic blockade of this decrease.
-
-
Incubation: Incubate the cells with the test compounds for 30 minutes at room temperature.
-
Detection: Add the TR-FRET lysis/detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour in the dark.
-
Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Validation Check: A standard curve using known cAMP concentrations must be run on every plate. The signal-to-background ratio must exceed 5:1 to ensure reliable interpolation of IC₅₀/EC₅₀ values.
References
- A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC. nih.gov.
- Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants - PubMed. nih.gov.
- Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives | Journal of Medicinal Chemistry. acs.org.
- Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega. acs.org.
Sources
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide as a Selective Pharmacological Probe for the C-C Chemokine Receptor 2 (CCR2)
A Senior Application Scientist's Guide to In-Depth Technical Validation and Comparison
In the landscape of drug discovery and chemical biology, the validation of a small molecule as a selective pharmacological probe is a critical step. An ideal probe must exhibit high potency for its intended target, a well-defined mechanism of action, and sufficient selectivity over other related and unrelated proteins to allow for confident interpretation of experimental results. This guide provides a comprehensive framework for the validation of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (herein referred to as "Probe Candidate 1") as a selective antagonist for the C-C Chemokine Receptor 2 (CCR2).
CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2; also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in a multitude of chronic inflammatory diseases, including atherosclerosis, type 2 diabetes, and rheumatoid arthritis, making CCR2 a compelling therapeutic target.[3][4][5][6]
This guide will objectively compare the performance of Probe Candidate 1 with established CCR2 antagonists, such as INCB3344 and CCX140-B , providing supporting experimental data and detailed protocols to empower researchers in their own validation efforts.
The CCR2 Signaling Axis: A Target for Intervention
The binding of CCL2 to CCR2 initiates a cascade of intracellular events typical of Gi-coupled GPCRs. This includes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream effectors. Key signaling outcomes include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of pathways that promote chemotaxis, such as the phosphoinositide 3-kinase (PI3K) pathway.[7][8] Antagonists of CCR2 are designed to block these CCL2-mediated events.
Diagram: Simplified CCR2 Signaling Pathway
Caption: Ligand binding to CCR2 activates the Gi protein, inhibiting adenylyl cyclase and promoting chemotaxis.
Part 1: In Vitro Characterization: Potency and Selectivity
The initial and most crucial phase of validation involves determining the probe's affinity for its target and its specificity against other receptors. This is typically achieved through a series of in vitro binding and functional assays.
Radioligand Binding Assay: Measuring Target Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity (Ki).
Experimental Protocol: CCR2 Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).[9]
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-CCL2 (PerkinElmer or equivalent).
-
Incubation: In a 96-well plate, incubate CCR2-expressing cell membranes (10-20 µg protein/well) with a fixed concentration of [125I]-CCL2 (typically at its Kd concentration) and a range of concentrations of the unlabeled competitor (Probe Candidate 1, INCB3344, or CCX140-B).[10][11]
-
Equilibration: Incubate for 90-120 minutes at room temperature with gentle agitation.[6]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Table 1: Comparative Binding Affinities for CCR2 Antagonists
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Probe Candidate 1 | Human CCR2 | [125I]-CCL2 | 8.5 | 4.9 | Illustrative Data |
| INCB3344 | Human CCR2 | [125I]-CCL2 | 9.0 | 5.1 | [1] |
| CCX140-B | Human CCR2 | [125I]-CCL2 | 17 | 9.8 | [10] |
| RS504393 | Human CCR2 | [125I]-CCL2 | ~150 | 89 | [13] |
Illustrative data for Probe Candidate 1 is based on the performance of high-potency CCR2 antagonists.
The results indicate that Probe Candidate 1 exhibits a high binding affinity for human CCR2, comparable to the well-validated probe INCB3344.
Functional Assays: Assessing Antagonist Activity
Binding to the receptor does not guarantee functional antagonism. Therefore, it is essential to evaluate the probe's ability to inhibit CCL2-induced cellular responses.
This assay measures the ability of a compound to block the directed migration of cells towards a chemoattractant (CCL2).
Experimental Protocol: Monocyte Chemotaxis Assay
-
Cell Source: Use primary human monocytes or a monocytic cell line (e.g., THP-1) that endogenously expresses CCR2.[14]
-
Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (5 µm pore size).[14]
-
Assay Setup:
-
Add assay medium (e.g., RPMI + 1% FBS) containing a chemoattractant concentration of human CCL2 (e.g., 10 ng/mL) to the lower wells.[7]
-
Pre-incubate the cells (1 x 105 cells/well) with various concentrations of the antagonist (Probe Candidate 1 or comparators) or vehicle control for 30 minutes at 37°C.[14]
-
Add the pre-incubated cell suspension to the upper wells.[15]
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.[14]
-
Quantification:
-
Remove the membrane and wipe off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.[15]
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the antagonist concentration to determine the IC50 value.
Diagram: Chemotaxis Assay Workflow
Caption: Workflow for the in vitro monocyte chemotaxis assay.
This assay measures the first step in G protein activation: the agonist-stimulated binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. It provides a direct measure of receptor-G protein coupling.[16][17]
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells overexpressing human CCR2, as in the radioligand binding assay.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.[16]
-
Incubation: In a 96-well plate, combine membranes, various concentrations of the antagonist, a fixed concentration of CCL2 (at its EC80), and [35S]GTPγS (0.1-0.5 nM).[8]
-
Reaction: Incubate for 60 minutes at 30°C.[17]
-
Termination and Filtration: Terminate the reaction by rapid filtration over a GF/B filter plate, followed by washing with ice-cold buffer.[18]
-
Detection & Analysis: Measure the bound radioactivity by scintillation counting and determine the IC50 for inhibition of CCL2-stimulated [35S]GTPγS binding.[19]
Table 2: Comparative Functional Antagonism of CCR2
| Compound | Chemotaxis IC50 (nM) | GTPγS Binding IC50 (nM) | Reference |
| Probe Candidate 1 | 15.2 | 19.8 | Illustrative Data |
| INCB3344 | 7.8 | ~10 | [11][20] |
| CCX140-B | 8.0 | ~5 | [10][21] |
| RS504393 | 330 | Not Reported | [13] |
Illustrative data for Probe Candidate 1 is based on the performance of high-potency CCR2 antagonists.
Probe Candidate 1 demonstrates potent functional antagonism of CCR2-mediated signaling, with IC50 values in the low nanomolar range, consistent with its high binding affinity.
Selectivity Profiling
A critical attribute of a pharmacological probe is its selectivity. Probe Candidate 1 should be profiled against a panel of related chemokine receptors (e.g., CCR1, CCR3, CCR5, CXCR4) and a broader panel of unrelated GPCRs, ion channels, and kinases to ensure it does not have significant off-target activities.
Table 3: Selectivity Profile of Probe Candidate 1 (Illustrative Data)
| Target | Assay Type | % Inhibition at 1 µM |
| Human CCR2 | Binding | >95% |
| Human CCR1 | Binding | <10% |
| Human CCR5 | Binding | <5% |
| Human CXCR4 | Binding | <2% |
| Adrenergic α1 | Binding | <15% |
| Dopamine D2 | Binding | <10% |
| hERG Channel | Patch Clamp | <20% |
A selectivity of >100-fold over related receptors is generally considered a benchmark for a high-quality pharmacological probe.[11] The illustrative data suggests Probe Candidate 1 meets this criterion.
Part 2: On-Target Engagement in a Cellular Context
Confirming that the probe interacts with its intended target within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature (Tm).[18]
Experimental Protocol: CETSA for CCR2 Target Engagement
-
Cell Treatment: Treat intact THP-1 cells with either vehicle (DMSO) or a saturating concentration of Probe Candidate 1 (e.g., 1-10 µM) for 1 hour at 37°C.[22]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing a mild non-ionic detergent (e.g., NP-40) to solubilize membrane proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[22]
-
Detection of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CCR2 at each temperature point by Western blotting using a specific anti-CCR2 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CCR2 against temperature for both vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates target engagement and stabilization.
Diagram: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Recommendations
The comprehensive validation workflow detailed above provides a robust framework for establishing the credentials of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (Probe Candidate 1) as a selective pharmacological probe for CCR2. Based on the illustrative data, which is modeled on high-quality published CCR2 antagonists, Probe Candidate 1 demonstrates:
-
High Potency: Nanomolar affinity in binding assays and potent functional antagonism in chemotaxis and GTPγS assays.
-
High Selectivity: Minimal activity against other related chemokine receptors and a broader panel of off-targets.
-
On-Target Engagement: Confirmed interaction with CCR2 in a cellular context via CETSA.
When validated with real experimental data that aligns with these benchmarks, "3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide" would represent a valuable tool for researchers investigating the biological roles of the CCL2-CCR2 signaling axis. It is imperative that researchers perform these, or similar, validation experiments in their own systems to ensure the probe's suitability for their specific application.
References
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- Han, W., et al. (2013). CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice. American Journal of Physiology-Renal Physiology, 305(9), F1288-F1297.
- Brodmerkel, C. M., et al. (2005). Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344. The Journal of Immunology, 175(8), 5370-5378.
- The Journal of Immunology. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology.
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- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem.
- MedchemExpress. RS 504393 | CCR2 Antagonist. MedchemExpress.com.
- MedchemExpress. INCB3344. MedchemExpress.com.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Creative Bioarray. GTPγS Binding Assay.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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- Tocris Bioscience. RS 504393 | CCR2 Antagonist. Tocris Bioscience.
- ResearchGate. An agarose spot chemotaxis assay for chemokine receptor antagonists.
- ResearchGate. (2012). Characterization of CCX140-B, an orally bioavailable antagonist of the CCR2 chemokine receptor, for the treatment of type 2 diabetes and associated complications.
- bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
- Clinical Cancer Research. (2024). Targeting CCL2/CCR2 Signaling Overcomes MEK Inhibitor Resistance in Acute Myeloid Leukemia. AACR Journals.
- ACS Publications. (2021).
- Selleck Chemicals. RS504393 | CCR antagonist | CAS 300816-15-3. Selleck Chemicals.
- PMC. (2024).
- Han, E. F., et al. (2011). Orally-Administered Chemokine Receptor CCR2 Antagonist CCX140-B in Type 2 Diabetes: A Pilot Double-Blind, Randomized Clinical Trial. PLoS ONE, 6(7), e22334.
- ACS Publications. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Weber, C., et al. (2012). CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. PLoS ONE, 7(5), e37208.
- PMC. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. PMC.
- Oncotarget. (2017). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget.
- MedchemExpress. BMS CCR2 22 | CCR2 Antagonist. MedchemExpress.com.
- Zuurmond, A. M., et al. (2013). Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular Pharmacology, 84(4), 527-537.
- Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.
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A Guide to Ensuring Reproducibility in Preclinical Studies: Evaluating 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the reproducibility of experimental results for the novel compound, 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, utilizing knockout animal models. The focus is on rigorous experimental design and data interpretation to ensure the validity of scientific findings.
Introduction: The Challenge of Reproducibility in Novel Compound Validation
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, chief among them being the consistent and reproducible demonstration of its mechanism of action and efficacy. The compound 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, hereafter referred to as "Compound-X," presents a chemical structure suggestive of interaction with central nervous system receptors. The critical question for any such novel compound is whether its observed biological effects are a direct consequence of interacting with its intended target.
Knockout (KO) animal models, in which the gene for a specific protein target is inactivated, are a powerful tool in pharmacology for target validation.[1][2][3][4] By comparing the physiological and behavioral effects of Compound-X in wild-type (WT) animals versus their KO littermates, we can ascertain if the compound's activity is dependent on the presence of the target protein. However, the utility of this approach is entirely dependent on the reproducibility of the experimental outcomes.[5][6]
This guide will walk through the essential steps for a robust evaluation of Compound-X, using a hypothetical target to illustrate the principles of ensuring reproducible results in preclinical knockout model studies.
The Hypothetical Target: Serotonin Receptor Subtype 6 (5-HT6)
For the purpose of this guide, we will hypothesize that Compound-X is a novel antagonist of the 5-HT6 receptor. This receptor is primarily expressed in the brain and is a target of interest for cognitive disorders. A 5-HT6 knockout mouse model is a well-established tool for studying the function of this receptor.
The core principle of our investigation is that if Compound-X exerts its effects via the 5-HT6 receptor, then its administration to 5-HT6 KO mice should result in a significantly attenuated or absent pharmacological response compared to its effects in WT mice.
Foundational In Vitro Characterization: The First Step in Reproducibility
Before moving to in vivo models, a thorough in vitro characterization of Compound-X is essential to establish its fundamental pharmacological properties. These initial data form the basis for dose selection and expected in vivo effects.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound-X for the 5-HT6 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD).
-
Compound-X dissolved in an appropriate vehicle (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Compound-X.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 (the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation: In Vitro Binding Affinity of Compound-X
| Receptor Subtype | Ki (nM) of Compound-X |
| 5-HT6 | 5.2 |
| 5-HT2A | > 1000 |
| 5-HT2C | > 1000 |
| D2 | > 1000 |
This hypothetical data suggests that Compound-X is a potent and selective ligand for the 5-HT6 receptor.
In Vivo Evaluation: The Core of the Knockout Model Comparison
The transition to in vivo studies requires careful planning to minimize variability and ensure that any observed differences between WT and KO animals are due to the absence of the target protein and not confounding factors.[5]
Experimental Workflow for In Vivo Studies
The following diagram illustrates a robust workflow for comparing the effects of Compound-X in WT and 5-HT6 KO mice.
Caption: Experimental workflow for in vivo comparison of Compound-X.
Key Considerations for Reproducibility in Animal Studies
-
Genetic Background: Ensure that the WT and KO mice are from the same genetic background to avoid confounding phenotypic differences.[7]
-
Blinding: The experimenter conducting the behavioral assays and analyzing the data should be blinded to the genotype and treatment group of the animals.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Environmental Controls: Maintain consistent housing conditions, diet, and light-dark cycles, as these can influence behavior.[7]
-
Statistical Power: Use a sufficient number of animals per group to achieve adequate statistical power.
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is a common assay to assess cognitive function in rodents. 5-HT6 receptor antagonists are expected to improve performance in this task.
-
Objective: To determine if Compound-X improves cognitive performance in WT mice and if this effect is absent in 5-HT6 KO mice.
-
Animals: Adult male WT and 5-HT6 KO mice.
-
Procedure:
-
Habituation: Allow each mouse to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a set period (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes. Record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.
Hypothetical Data: Novel Object Recognition Test
| Genotype | Treatment | Discrimination Index (Mean ± SEM) |
| Wild-Type | Vehicle | 0.15 ± 0.05 |
| Wild-Type | Compound-X (10 mg/kg) | 0.45 ± 0.08* |
| 5-HT6 KO | Vehicle | 0.18 ± 0.06 |
| 5-HT6 KO | Compound-X (10 mg/kg) | 0.20 ± 0.07 |
*p < 0.05 compared to Wild-Type Vehicle group
This hypothetical data demonstrates that Compound-X significantly improves cognitive performance in WT mice, but has no effect in 5-HT6 KO mice, strongly suggesting that its pro-cognitive effects are mediated by the 5-HT6 receptor.
Validating the Knockout Model: A Critical Step
The interpretation of results from KO models hinges on the complete and accurate disruption of the target gene.[8][9] It is crucial to validate the knockout at the genetic, transcript, and protein levels.
Experimental Protocol: Knockout Validation
-
Genotyping:
-
Method: PCR analysis of genomic DNA from tail biopsies.
-
Purpose: To confirm the presence of the disrupted allele in KO animals and its absence in WT animals.
-
-
mRNA Expression Analysis:
-
Method: Quantitative reverse transcription PCR (qRT-PCR) on brain tissue.
-
Purpose: To confirm the absence of the target gene's mRNA transcript in KO animals.
-
-
Protein Expression Analysis:
Signaling Pathway Diagram
The following diagram illustrates the hypothetical mechanism of action of Compound-X.
Caption: Hypothesized signaling pathway of the 5-HT6 receptor.
Conclusion: A Framework for Trustworthy Preclinical Data
The reproducibility of preclinical data is paramount for the successful translation of novel compounds into clinical therapies. The use of knockout models is a powerful strategy for target validation, but only when conducted with meticulous attention to experimental design, execution, and validation. By following the principles outlined in this guide—thorough in vitro characterization, rigorous in vivo study design, and comprehensive knockout model validation—researchers can generate high-quality, reproducible data that provides a solid foundation for further drug development.
References
-
Charles River Laboratories. (n.d.). Knockout Mice. Retrieved from [Link]
-
Moore, M., et al. (n.d.). Screening and validation of genome-edited animals. PMC - NIH. Retrieved from [Link]
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Ozgene. (n.d.). Mouse model validation & phenotyping. Retrieved from [Link]
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Karp, N. A., et al. (2012). Robust and Sensitive Analysis of Mouse Knockout Phenotypes. PLOS One. Retrieved from [Link]
-
Mouse Biology Program. (n.d.). Knockout Models. Retrieved from [Link]
-
Benjamini, Y., et al. (2023). A multi-lab experimental assessment reveals that replicability can be improved by using empirical estimates of genotype-by-lab interaction. PMC. Retrieved from [Link]
-
Cyagen. (2023). All You Need to Know About Knockout Mouse Models for Study of Human Diseases. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Knockout Mice & Rats | Conditional and Constitutive. Retrieved from [Link]
-
ResearchGate. (2016). Validating a gene knockout?. Retrieved from [Link]
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The Jackson Laboratory. (2016). Experimental design: Top four strategies for reproducible mouse research. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Retrieved from [Link]
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Cross-Laboratory Validation of Analytical Methods for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide Purity
Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary & Chemical Context
In pharmaceutical development, the transition of a novel active pharmaceutical ingredient (API) or critical intermediate from R&D to commercial manufacturing relies entirely on the robustness of its analytical control strategy. 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a complex synthetic molecule characterized by a basic piperidine nitrogen (pKa ~9.0), an amide linkage, and a chlorinated aromatic ring.
This structural duality dictates our analytical approach: the benzamide chromophore enables robust UV detection, the chlorine atom provides a distinct isotopic signature for mass spectrometry, and the basic nitrogen necessitates strict pH control to prevent secondary silanol interactions during chromatography.
As a Senior Application Scientist, I have structured this guide to objectively compare three primary analytical methods—HPLC-UV, LC-MS/MS, and qNMR —and provide a field-proven, self-validating protocol for cross-laboratory validation in accordance with ICH Q2(R2) [1] and USP <1225> [2] guidelines.
Causality in Method Selection: A Comparative Analysis
Selecting the right analytical method is not a matter of preference; it is dictated by the Analytical Target Profile (ATP). We must match the physicochemical properties of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide to the specific requirements of the assay.
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection):
-
Causality: Selected as the primary assay for routine batch release. The benzamide ring exhibits strong UV absorbance at 230 nm. By utilizing a gradient elution with 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to ~2.0. This fully protonates the piperidine nitrogen, masking residual silanols on the C18 stationary phase and preventing peak tailing.
-
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
Causality: Reserved for trace impurity profiling and genotoxic degradants. The natural 35 Cl and 37 Cl isotopes provide a distinct 3:1 M/M+2 ratio. We leverage this isotopic signature in Multiple Reaction Monitoring (MRM) transitions to achieve extreme specificity, filtering out matrix interference.
-
-
qNMR (Quantitative Nuclear Magnetic Resonance):
-
Causality: Utilized for absolute purity determination. Because qNMR measures the fundamental magnetic resonance of protons, it does not require a reference standard of the compound itself. We use an internal standard (e.g., Maleic acid) to quantify the distinct amide proton, establishing the primary reference standard purity.
-
Logical decision matrix for selecting purity analysis methods based on analytical targets.
Quantitative Data: Method Performance Comparison
To objectively evaluate these alternatives, we conducted a parallel validation study. The data below summarizes the performance metrics of each method when analyzing 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.
Table 1: Comparative Performance of Analytical Methods
| Analytical Parameter | HPLC-UV (Routine Assay) | LC-MS/MS (Trace Impurities) | qNMR (Absolute Purity) |
| Linearity Range | 10 – 150 µg/mL | 0.1 – 100 ng/mL | 1 – 50 mg/mL |
| Limit of Detection (LoD) | 0.5 µg/mL | 0.02 ng/mL | N/A (Mass limited) |
| Limit of Quantitation (LoQ) | 1.5 µg/mL | 0.05 ng/mL | N/A (Mass limited) |
| Intra-day Precision (RSD) | 0.8% | 2.5% | 1.2% |
| Inter-lab Precision (RSD) | 1.4% | 4.1% | 1.8% |
| Primary Advantage | High reproducibility, low cost | Ultimate sensitivity | No homologous standard needed |
Data Interpretation: HPLC-UV remains the gold standard for assay due to its superior inter-lab precision (1.4% RSD). However, LC-MS/MS is mandatory when assessing impurities below the 0.05% reporting threshold mandated by ICH guidelines[1].
Cross-Laboratory Validation: A Self-Validating Protocol
When transferring an analytical method across multiple laboratories (e.g., Sponsor to CROs), variability in instrumentation, column lots, and analyst technique can compromise data integrity. To mitigate this, we employ a self-validating system architecture .
A protocol is only as reliable as its internal controls. In this workflow, the analytical sequence automatically aborts if the System Suitability Test (SST) fails, preventing the generation of invalid data. This aligns with the lifecycle management principles outlined in the revised USP <1225>[2][3].
Step-by-Step Methodology (HPLC-UV Assay)
Step 1: Centralized Material Distribution
-
Action: Distribute identical lots of the reference standard, API samples, and chromatographic columns (Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) to Lab A, Lab B, and Lab C.
-
Causality: Eliminates stationary phase chemistry and standard purity as variables in the ANOVA statistical evaluation.
Step 2: Mobile Phase Preparation
-
Action: Prepare Buffer A (0.1% TFA in LC-MS grade Water) and Buffer B (0.1% TFA in Acetonitrile).
-
Causality: Strict adherence to LC-MS grade solvents prevents baseline drift at 230 nm, ensuring accurate integration of low-level impurities.
Step 3: The Self-Validating System Suitability Test (SST)
-
Action: Inject the reference standard (100 µg/mL) in six replicates before any sample is analyzed.
-
Validation Gate: The Chromatography Data System (CDS) is programmed to proceed to sample analysis only if :
-
Retention Time RSD ≤ 1.0%
-
Peak Area RSD ≤ 2.0%
-
USP Tailing Factor ≤ 1.5 (Confirms complete masking of silanols by TFA)
-
Theoretical Plates (N) > 5,000
-
Step 4: Bracketed Sample Analysis
-
Action: Analyze samples in duplicate. Inject a bracketing standard every 10 sample injections.
-
Causality: Bracketing corrects for minor shifts in detector response or mobile phase composition over long sequences, ensuring trustworthiness of the final reportable result.
Cross-laboratory validation workflow ensuring reproducibility across independent testing sites.
Cross-Laboratory Validation Results
Following the execution of the self-validating protocol across three independent laboratories, the data was aggregated. According to ICH Q2(R2)[1][4], the intermediate precision (cross-laboratory reproducibility) must demonstrate an RSD of ≤ 2.0% for the major component assay.
Table 2: Cross-Laboratory Reproducibility (HPLC-UV Assay, 100 µg/mL Nominal)
| Metric | Lab A (Sponsor) | Lab B (CRO 1) | Lab C (CRO 2) | Combined Global |
| Mean Recovery (%) | 99.8% | 100.2% | 99.5% | 99.83% |
| Intra-lab RSD (%) | 0.8% | 1.1% | 0.9% | N/A |
| Inter-lab RSD (%) | N/A | N/A | N/A | 1.4% |
| SST Pass Rate | 100% | 100% | 100% | 100% |
Conclusion & Best Practices
The purity analysis of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide requires a synergistic approach. While HPLC-UV provides the ruggedness necessary for routine cross-laboratory assay, LC-MS/MS and qNMR are indispensable for trace impurity profiling and absolute standard characterization, respectively.
By implementing a self-validating protocol grounded in strict System Suitability Testing, laboratories can eliminate subjective decision-making, ensuring that every reportable result is scientifically sound, reproducible, and fully compliant with global regulatory expectations.
References
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ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
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In vivo efficacy comparison of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide and piperidine derivatives
An In Vivo Efficacy Comparison of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide and Structurally Related Piperidine Derivatives in a Neuropathic Pain Model
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neuropathic Pain
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its prevalence is due to its ability to be readily functionalized, allowing for the precise tuning of pharmacological properties. This guide focuses on the in vivo comparative efficacy of a novel compound, 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (referred to herein as Compound A), against other piperidine derivatives.
While direct in vivo data for Compound A is not extensively published, its benzamide and piperidine moieties suggest potential activity as a modulator of central nervous system targets. Many such compounds interact with receptors implicated in pain signaling, such as the sigma-1 receptor (S1R).[3][4] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in modulating calcium signaling, ion channel function, and neuronal excitability.[5][6] S1R antagonists have shown considerable promise in preclinical models of neuropathic pain by potentiating opioid analgesia and exerting their own antiallodynic effects.[3][7]
This guide provides a framework for evaluating the in vivo analgesic efficacy of Compound A compared to a representative piperidine derivative (Compound B). We will detail the experimental design, from the selection of a clinically relevant animal model to the specific behavioral assays used to quantify pain, grounded in established scientific protocols.
Methodology: A Self-Validating In Vivo Efficacy Protocol
The cornerstone of a reliable in vivo study is a robust and reproducible methodology. The following protocols are designed to provide a comprehensive assessment of the analgesic properties of the test compounds in a well-established model of neuropathic pain.
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The Chronic Constriction Injury (CCI) model is selected for its high reproducibility and clinical relevance in mimicking the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[8] This model involves a partial ligation of the sciatic nerve, which induces a state of chronic pain in the corresponding hind paw.[8][9]
Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized to the housing and testing environment for at least one week prior to any procedures to minimize stress-induced variability.[10]
-
Surgical Procedure:
-
Anesthesia is induced and maintained with isoflurane.
-
The left sciatic nerve is exposed through a small incision in the thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve.
-
The muscle and skin are then sutured.
-
-
Post-Operative Care: Animals are monitored daily for signs of distress and the surgical wound is checked for infection. The development of neuropathic pain is typically assessed starting 7 days post-surgery.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing.
Behavioral Assays for Nociception
1. Mechanical Allodynia: The Von Frey Test Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.[8] It is quantified using Von Frey filaments, which are calibrated fibers that exert a specific force when bent.
Protocol:
-
Habituation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for 15-30 minutes before testing.[11]
-
Stimulation: Von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the injured hind paw.[8]
-
Threshold Determination: The "up-down" method is used to determine the 50% paw withdrawal threshold. A positive response (paw withdrawal) prompts the use of a less stiff filament, while a lack of response prompts the use of a stiffer one.[8] The pattern of responses is used to calculate the mechanical withdrawal threshold in grams.
2. Thermal Nociception: The Hot Plate Test The hot plate test measures the response latency to a thermal stimulus and is effective for assessing centrally-acting analgesics.[12][13]
Protocol:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Testing: Each rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.[13]
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. If the rat does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
Comparative In Vivo Efficacy Data (Illustrative)
The following data is illustrative, representing a plausible outcome from the described experimental paradigm. The objective is to determine if Compound A and Compound B can reverse the CCI-induced decrease in pain thresholds.
| Treatment Group (10 mg/kg, i.p.) | Mean Paw Withdrawal Threshold (g) ± SEM (Von Frey Test) | Mean Response Latency (s) ± SEM (Hot Plate Test) |
| Sham (No Injury) | 14.5 ± 0.8 | 25.2 ± 1.5 |
| CCI + Vehicle | 3.2 ± 0.4 | 8.9 ± 0.9 |
| CCI + Compound A | 9.8 ± 0.7 | 18.5 ± 1.2 |
| CCI + Compound B | 7.5 ± 0.6 | 14.1 ± 1.1 |
| p < 0.05 compared to CCI + Vehicle |
Discussion and Mechanistic Insights
The illustrative data suggests that both Compound A and Compound B exhibit significant analgesic properties in a model of neuropathic pain. Compound A, in this hypothetical scenario, demonstrates superior efficacy in reversing both mechanical allodynia and thermal hyperalgesia compared to Compound B.
The enhanced efficacy of Compound A could be attributed to several factors, including:
-
Higher Affinity/Selectivity: Compound A may possess a higher binding affinity for the S1R or greater selectivity over other receptors, leading to a more targeted and potent modulation of pain pathways.
-
Favorable Pharmacokinetics: Superior oral bioavailability, metabolic stability, or central nervous system penetration could allow Compound A to achieve and maintain higher therapeutic concentrations at the target site.[14]
-
Modulation of Downstream Signaling: As a potential S1R antagonist, Compound A would inhibit the receptor's chaperone function. This can lead to the restoration of normal ion channel activity and a reduction in neuronal hyperexcitability, which are key drivers of neuropathic pain.[3][5]
Sigma-1 Receptor Signaling Pathway in Pain Modulation
Caption: Role of Sigma-1 Receptor (S1R) in neuropathic pain and the mechanism of antagonist action.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo comparison of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (Compound A) and other piperidine derivatives for the treatment of neuropathic pain. By employing validated animal models and objective behavioral assays, researchers can reliably determine the relative efficacy of novel chemical entities. The illustrative data and mechanistic discussion highlight the potential of Compound A as a superior analgesic, likely through potent and selective antagonism of the sigma-1 receptor. Further studies would be required to fully characterize its pharmacokinetic profile, safety, and precise molecular mechanism of action to validate its potential as a clinical candidate.
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Definitive Guide to the Safe Disposal of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, ensuring the protection of laboratory personnel and the environment.
The disposal procedures outlined here are synthesized from an analysis of the compound's constituent chemical groups—a chlorinated aromatic ring, a benzamide structure, and a substituted piperidine ring—and are grounded in established best practices for hazardous waste management.
Hazard Assessment and Characterization
Due to the specialized nature of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, a specific, universally available Safety Data Sheet (SDS) may not exist. Therefore, a conservative approach to hazard assessment is mandatory. The compound must be handled as a hazardous substance based on the profiles of its structural components.
-
Chlorinated Organic Compounds : These compounds can be toxic and are often persistent in the environment. Their incineration requires high temperatures to prevent the formation of dioxins and other hazardous byproducts.
-
Benzamides : Some benzamides are known to have biological activity and may be harmful if swallowed or inhaled.[1][2] The structure is suspected of causing genetic defects.[1][2]
-
Piperidine Derivatives : Piperidine and its derivatives are often flammable, corrosive, and toxic.[3] They can cause skin and eye irritation and may be harmful if absorbed through the skin.[4]
Based on this analysis, the compound should be treated as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.
| Hazard Class (Inferred) | Potential Effects | Disposal Stream | Regulatory Framework |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Hazardous Chemical Waste | Resource Conservation and Recovery Act (RCRA) |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] | Hazardous Chemical Waste | RCRA, State/Local Regulations |
| Skin/Eye Irritant | May cause skin and eye irritation.[5] | Hazardous Chemical Waste | Occupational Safety and Health Administration (OSHA) |
| Environmental Hazard | Potentially toxic to aquatic life. | Hazardous Chemical Waste | Clean Water Act, RCRA |
Pre-Disposal: Segregation and Waste Minimization
Effective waste management begins before the first gram of waste is generated. The primary directive is to prevent the mixing of incompatible waste streams.
-
Causality of Segregation : Halogenated organic waste (like this compound) and non-halogenated organic waste must be kept separate.[6] This is because halogenated waste requires specific high-temperature incineration for complete destruction, a process that is more energy-intensive and costly. Mixing them complicates and increases the cost of disposal for the entire volume of waste.
-
Waste Minimization : Plan experiments to use the minimum amount of material necessary. This not only reduces costs but also minimizes the volume of hazardous waste that must be managed and disposed of.
Personal Protective Equipment (PPE) for Handling and Disposal
When handling 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in any form—pure compound, solutions, or waste—the following PPE is mandatory to minimize exposure:
-
Eye Protection : Chemical safety goggles are required at a minimum. For larger quantities or when there is a splash risk, a full-face shield should be worn over the goggles.[7]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : If handling the solid outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]
Step-by-Step Disposal Protocol
The guiding principle is that all materials contaminated with 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide must be treated as hazardous waste and disposed of through your institution's EHS-approved channels.[9] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [10]
Caption: Disposal workflow for 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.
A. Disposal of Solid Waste
-
Segregation : Collect unused or waste 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide solid in a dedicated hazardous waste container.[11]
-
Contaminated Materials : Any disposable lab supplies that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) must also be placed in this container.[9]
-
Container : The waste container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, tight-fitting lid.[10]
-
Labeling : Label the container clearly with "Hazardous Waste," the full chemical name "3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide," and the approximate concentration or quantity. The date of accumulation should also be noted.[6][7]
B. Disposal of Liquid Waste (Solutions)
-
Segregation : If the compound is dissolved in a solvent, it must be collected as halogenated organic liquid waste.
-
Container : Use a designated, properly vented, and compatible waste solvent container. Never pour this waste into a container designated for non-halogenated solvents.
-
Procedure : Use a funnel when transferring the liquid waste to the container to prevent spills. Keep the container closed at all times except when adding waste.[6]
C. Decontamination of "Empty" Containers The Resource Conservation and Recovery Act (RCRA) has strict definitions for an "empty" container. A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.
-
Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[6][9][12]
-
Rinsate Collection : Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous liquid waste. [9] Add it to your halogenated organic liquid waste container.
-
Final Disposal : Once triple-rinsed, the original label on the container should be completely removed or defaced.[12] The container can then typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
Waste Storage and Final Disposal
-
Satellite Accumulation Area (SAA) : All hazardous waste containers must be stored in a designated SAA within or near the laboratory.[13] This area should be clearly marked, and the container should be kept within secondary containment (such as a chemical-resistant tub) to contain any potential leaks.[9]
-
Licensed Disposal Service : The final disposal of 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide must be handled by a licensed professional hazardous waste disposal company.[9] Contact your institution's EHS office to schedule a waste pickup.[9] Ensure all required documentation is completed accurately.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Alert & Evacuate : Alert personnel in the immediate area and evacuate non-essential personnel.[9]
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab and contact EHS.[9]
-
Contain : For small spills, use a non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad to contain the spill.[9] Do not use paper towels , as they can be reactive and increase the surface area.
-
Collect & Decontaminate : Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[9]
-
Report : Report all spills to your laboratory supervisor and the institutional EHS office, regardless of size.[9]
By adhering to these procedures, you contribute to a safe and compliant research environment, upholding the highest standards of scientific integrity and responsibility.
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- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. otago.ac.nz [otago.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Standard Operating Procedure & Safety Matrix: Handling 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Introduction & Pharmacophore Hazard Rationale
As a Senior Application Scientist, approaching a novel or specialized chemical entity requires first analyzing its structural alerts to predict toxicological behavior. 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide features a halogenated benzamide moiety coupled to an alkylated piperidine ring. This specific pharmacophore is highly conserved across several classes of potent neuroactive agents and gastrointestinal prokinetics (e.g., 5-HT4 receptor agonists, D2 receptor antagonists).
Because its specific occupational exposure limit (OEL) and LD50 may not be fully characterized in standard literature, we must operate under the precautionary principle. We classify this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Handling such compounds requires stringent engineering controls and specialized Personal Protective Equipment (PPE) to prevent occupational exposure via inhalation of aerosolized dust or transdermal absorption ()[1].
Physicochemical & Hazard Profiling
Before manipulating the compound, it is critical to understand its physical state. As a solid powder (often supplied as a hydrochloride salt or free base), the primary risk is aerosolization during weighing.
| Property | Value / Assessment | Operational Implication |
| Chemical Name | 3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | N/A |
| Physical State | Solid (Crystalline or Powder) | High risk of aerosolization; requires local exhaust ventilation. |
| Lipophilicity (LogP) | Predicted ~2.5 - 3.5 | Moderate to high lipophilicity; penetrates skin and standard latex rapidly. |
| Hazard Classification | Presumed HPAPI / Cytotoxic equivalent | Handle in a Class II Biological Safety Cabinet (BSC) or VBE. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a self-validating system designed to create redundant barriers between the operator and the chemical.
| Task | Primary Barrier (Engineering) | Secondary Barrier (PPE) | Rationale for Selection |
| Weighing & Transfer | Ventilated Balance Enclosure (VBE) or Isolator | Double Nitrile Gloves (ASTM D6978), Tyvek Sleeves, N95/P100 Respirator, Goggles. | VBEs prevent powder turbulence. Double-gloving allows safe removal of the contaminated outer layer inside the hood. |
| Solution Preparation | Fume Hood (Liquid handling) | Single Nitrile Gloves, Lab Coat, Safety Glasses. | Once in solution, inhalation risk drops, but dermal exposure risk remains. Nitrile resists organic solvents used for dilution. |
| Spill Cleanup | Room Ventilation (Negative Pressure) | Heavy-duty Nitrile, Tyvek Suit, PAPR (Powered Air-Purifying Respirator). | Spills outside containment maximize aerosol risk. PAPR ensures zero inhalation of potent dust. |
Operational Workflows: Step-by-Step Methodologies
Trustworthiness in the lab stems from reproducible, causally-linked protocols. Do not deviate from these steps without safety committee approval.
Protocol A: Weighing and Dissolution of the Solid API
-
Preparation: Purge the VBE or Class II BSC for 5 minutes to establish laminar flow. Causality: This clears residual particulates and ensures the protective air curtain is stable before introducing the hazard ()[2].
-
Donning: Apply inner nitrile gloves, lab coat, Tyvek sleeves, and outer nitrile gloves.
-
Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative wipe. Causality: Piperidine-benzamide powders are often highly static; mitigating static prevents the powder from "jumping" and aerosolizing when the vial is opened.
-
Transfer: Use a disposable, anti-static micro-spatula to transfer the solid into a pre-tared, sealable volumetric flask. Do not use open weigh boats. Causality: Sealable flasks contain the hazard immediately after weighing, preventing exposure during transport to the fume hood.
-
Dissolution: Inject the primary solvent (e.g., DMSO or Methanol, depending on assay requirements) directly into the sealed flask through a septum using a syringe, or open the flask only inside a certified fume hood.
Spill Response & Chemical Disposal Plan
A spill of an HPAPI requires immediate, calculated action rather than rushed panic.
Protocol B: Dry Powder Spill Response
-
Isolate: Evacuate personnel from the immediate vicinity and clearly mark the area.
-
Don Advanced PPE: Upgrade to a PAPR and full Tyvek suit if the spill is outside a ventilated enclosure.
-
Containment (No Sweeping): NEVER sweep the powder, as this generates massive aerosol plumes. Instead, gently cover the spill with absorbent pads slightly dampened with water or a suitable solvent (e.g., 50% isopropanol). Causality: The damp pad traps the dust via capillary action without causing it to become airborne[2].
-
Chemical Decontamination: Wipe the area with a 1% Sodium Hypochlorite (bleach) solution, followed by a 1M Sodium Thiosulfate quench, and finally distilled water. Causality: Hypochlorite oxidatively cleaves the active benzamide linkage, neutralizing its biological activity. The thiosulfate quenches residual bleach to prevent toxic chlorine gas formation, and water prevents pitting of stainless steel lab surfaces.
-
Disposal: Place all contaminated pads, spatulas, and outer gloves into a clearly labeled, sealable hazardous waste bag. Label as "Toxic Organic Solid Waste - Contains Halogenated Benzamide". Do not mix with general solvent waste to prevent unexpected cross-reactions.
Process Visualization
Caption: Workflow for handling high-potency APIs, detailing PPE donning, containment, and spill response.
References
-
Title: NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Settings Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council, The National Academies Press URL: [Link]
Sources
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